N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide
Description
Properties
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF4NO/c9-5-2-1-4(3-6(5)10)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGGSGUQDWLEOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(F)(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide
Foreword: The Strategic Importance of Fluorinated Aromatics in Medicinal Chemistry
The introduction of fluorine atoms into aromatic systems is a cornerstone of modern drug discovery. The unique electronic properties of fluorine—its high electronegativity, ability to form strong carbon-fluorine bonds, and its role as a bioisostere for hydrogen—can profoundly influence the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules. N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide is a key intermediate, embodying this principle. Its synthesis is a critical step in the development of various pharmaceutical agents, including antiviral and anticancer therapeutics.[1] This guide provides a comprehensive, scientifically grounded protocol for its preparation, intended for researchers and professionals in the field of chemical synthesis and drug development.
Synthetic Strategy: The Logic of Acylation
The synthesis of this compound is fundamentally an acylation reaction. The core transformation involves the formation of an amide bond between the nucleophilic aromatic amine, 4-chloro-3-fluoroaniline, and an electrophilic trifluoroacetylating agent.
Choosing the Trifluoroacetylating Agent
Several reagents can introduce the trifluoroacetyl group. Trifluoroacetic anhydride is a common and effective choice due to its high reactivity.[2] While other reagents like trifluoroacetyl chloride exist, the anhydride is often preferred for its ease of handling (liquid vs. gas) and the straightforward nature of the reaction.[3] The reaction byproduct, trifluoroacetic acid, is volatile and can be readily removed.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-chloro-3-fluoroaniline attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling trifluoroacetate as a leaving group and forming the desired amide bond.
To drive the reaction to completion and neutralize the trifluoroacetic acid byproduct, a non-nucleophilic organic base such as pyridine or triethylamine is often employed. The base deprotonates the nitrogen of the tetrahedral intermediate, increasing its nucleophilicity and facilitating the elimination of the leaving group.
Experimental Protocol: A Step-by-Step Guide
This protocol details a reliable method for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier Notes |
| 4-Chloro-3-fluoroaniline | C₆H₅ClFN | 145.56 | 1.0 eq | High purity grade (>98%) |
| Trifluoroacetic anhydride | C₄F₆O₃ | 210.03 | 1.1 - 1.5 eq | Freshly opened bottle |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 1.5 - 2.0 eq | Anhydrous grade |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous grade |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | For workup | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying | |
| Round-bottom flask | Appropriate size | |||
| Magnetic stirrer and stir bar | ||||
| Dropping funnel | ||||
| Ice bath | ||||
| Rotary evaporator |
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Procedure
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-fluoroaniline (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous dichloromethane.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Trifluoroacetic Anhydride: Slowly add trifluoroacetic anhydride (1.2 eq) dropwise to the cooled solution using a dropping funnel over a period of 20-30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). The bicarbonate wash is crucial for removing any remaining trifluoroacetic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Characterization and Validation
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The proton NMR should show characteristic signals for the aromatic protons and the N-H proton. The carbon NMR will show the expected number of signals for the aromatic and amide carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and C-F stretches.
-
Melting Point: A sharp melting point range is indicative of high purity.
Safety and Handling: A Self-Validating System
A robust protocol is a safe protocol. Adherence to safety guidelines is paramount.
-
4-Chloro-3-fluoroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[5][6] It can cause skin and serious eye irritation, as well as respiratory irritation.[5] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
Trifluoroacetic Anhydride: This reagent is highly corrosive and reacts violently with water.[7] It causes severe skin burns and eye damage and is harmful if inhaled. Handle with extreme care in a fume hood, and ensure all glassware is dry.[8]
-
Pyridine: Pyridine is flammable and harmful if swallowed, inhaled, or in contact with skin. It can also cause skin and eye irritation. Use in a well-ventilated area and avoid sources of ignition.
-
Dichloromethane: Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be done in a fume hood.
By understanding the hazards and implementing the appropriate controls, the synthesis can be performed safely and efficiently.
Conclusion: A Gateway to Innovation
The synthesis of this compound is a foundational reaction for accessing a range of complex molecules with significant therapeutic potential. The protocol outlined in this guide, grounded in established chemical principles and safety-conscious practices, provides a reliable pathway for obtaining this valuable intermediate. Mastery of this synthesis empowers researchers to further explore the vast chemical space of fluorinated aromatics, paving the way for the next generation of innovative pharmaceuticals.
References
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N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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L-Tyrosine, N-(trifluoroacetyl) - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]
- WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2). (n.d.). Google Patents.
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N-(3-Chloro-4-fluorophenyl)acetamide - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). PubMed. Retrieved January 23, 2026, from [Link]
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Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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N-(3-chlorophenyl)-2,2,2-trifluoroacetamide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Safety Data Sheet: Trifluoroacetic anhydride. (n.d.). Carl ROTH. Retrieved January 23, 2026, from [Link]
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Safety Data Sheet: 3-Chloro-4-fluoroaniline. (2024, March 2). Carl ROTH. Retrieved January 23, 2026, from [Link]
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In situ preparation of mixed anhydrides containing the trifluoroacetyl moiety. Application to the esterification of cholesterol and phenol. (2005, April 25). Semantic Scholar. Retrieved January 23, 2026, from [Link]
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Mechanism for trifluoromethylation of aniline. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Safety Data Sheet: 3-Chloro-4-fluoroaniline. (2025, March 31). Carl ROTH. Retrieved January 23, 2026, from [Link]
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Trifluoroacetic anhydride for synthesis MATERIAL SAFETY DATA SHEET. (n.d.). EMD Millipore Corporation. Retrieved January 23, 2026, from [Link]
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A Comprehensive Technical Guide to N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. We will explore its fundamental chemical identifiers, physicochemical properties, a robust synthesis protocol, safety considerations, and its emerging applications. This document is intended to be a living resource, empowering researchers to confidently work with and innovate upon this versatile molecule.
Core Molecular Identifiers
Accurate identification is the cornerstone of reproducible research. The following identifiers are crucial for database searches, regulatory submissions, and unambiguous communication within the scientific community.
| Identifier | Value |
| IUPAC Name | This compound |
| SMILES | O=C(Nc1ccc(F)c(Cl)c1)C(F)(F)F[1] |
| InChI | InChI=1S/C8H4Cl2F4NO/c9-6-2-1-5(10)3-7(6)12-8(11,13,14)4/h1-3H,4H2 |
| InChI Key | YZJHHJRHGGGPEJ-UHFFFAOYSA-N |
| Molecular Formula | C₈H₄Cl₂F₄NO |
| Molecular Weight | 272.03 g/mol |
Physicochemical and Spectroscopic Profile
Understanding the physical and spectral properties of this compound is essential for its purification, characterization, and formulation.
| Property | Value | Source |
| Physical State | Solid (predicted) | General knowledge |
| Melting Point | Not available. For the related compound N-(3-chloro-4-fluorophenyl)acetamide, the melting point is 384 K (111 °C).[2] | [2] |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | General knowledge |
Spectroscopic Data: While a dedicated spectrum for this specific molecule is not publicly available, analytical characterization would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.[1]
Synthesis Protocol: A Self-Validating Approach
The synthesis of this compound can be reliably achieved through the acylation of 4-chloro-3-fluoroaniline with trifluoroacetic anhydride. This method is favored for its high efficiency and the straightforward purification of the final product.
Causality of Reagent Selection
-
4-chloro-3-fluoroaniline: This starting material provides the core aromatic scaffold with the desired chloro and fluoro substitutions.
-
Trifluoroacetic Anhydride: This is a powerful trifluoroacetylating agent that reacts readily with the amine group of the aniline derivative.[3] Its high reactivity allows the reaction to proceed under mild conditions.
-
Triethylamine (or other non-nucleophilic base): This is used to scavenge the trifluoroacetic acid byproduct generated during the reaction, driving the equilibrium towards product formation and preventing potential side reactions.
-
Dichloromethane (DCM): A common aprotic solvent that is effective at dissolving the reactants and is relatively inert under the reaction conditions.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Acylation: Cool the solution to 0 °C using an ice bath. To this stirring solution, add trifluoroacetic anhydride (1.1 eq) dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific material safety data sheet (MSDS) for this compound is available from suppliers, general precautions for related aromatic amides and trifluoroacetylated compounds should be followed.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
Applications and Future Directions
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. The chloro and fluoro substituents on the phenyl ring offer sites for further chemical modification, allowing for the generation of diverse compound libraries for screening.
Signaling Pathway Context (Hypothetical)
While the direct biological activity of this compound is not extensively documented, it is a key intermediate in the synthesis of kinase inhibitors. For instance, the 3-chloro-4-fluoroaniline moiety is found in the structure of Afatinib, an irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal receptor 2 (HER2) tyrosine kinases.[4]
Caption: Inhibition of EGFR/HER2 signaling by Afatinib, a drug synthesized from related precursors.
Conclusion
This compound is a molecule with significant potential, underpinned by its straightforward synthesis and versatile chemical handles. This guide provides the foundational knowledge for researchers to utilize this compound effectively and safely. As new applications are discovered, the importance of this and related fluorinated compounds in drug discovery and materials science will undoubtedly continue to grow.
References
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G. Hemamalini, M. A. Sridhar, J. Shashidhara Prasad & B. K. Sarojini (2012). N-(3-Chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1348. [Link]
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P. Praveen, M. A. Sridhar, J. Shashidhara Prasad, B. K. Sarojini & B. Narayana (2011). N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2604. [Link]
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PubChem. (n.d.). N-(3-chlorophenyl)-2,2,2-trifluoroacetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Praveen, A. S., Sridhar, M. A., Prasad, J. S., Sarojini, B. K., & Narayana, B. (2013). 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o996. [Link]
- Google Patents. (1986).
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Taylor & Francis. (n.d.). Trifluoroacetic anhydride – Knowledge and References. Retrieved from [Link]
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PubChem. (n.d.). N-(4-Chlorophenyl)-2,2,2-trifluoroacetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023, October 29). Trifluoroacetic anhydride. [Link]
- Google Patents. (2016). Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)
-
MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(1), 199. [Link]
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Organic Syntheses. (n.d.). L-Tyrosine, N-(trifluoroacetyl)-. Retrieved from [Link]
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Patsnap Eureka. (n.d.). Trifluoroacetic acid anhydride patented technology retrieval search results. Retrieved from [Link]
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A Comprehensive Technical Guide to N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide
This guide provides an in-depth exploration of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide, a fluorinated aromatic amide of significant interest in contemporary chemical research and development. Designed for researchers, medicinal chemists, and professionals in drug discovery, this document elucidates the compound's fundamental properties, synthesis, analytical characterization, and potential applications, grounding all technical discussions in established scientific principles.
Core Chemical Identity and Physicochemical Properties
This compound is a halogenated acetanilide derivative. The presence of both chlorine and fluorine atoms on the phenyl ring, coupled with a trifluoroacetyl group, imparts unique electronic and lipophilic characteristics that make it a valuable synthetic intermediate. These features can significantly influence molecular interactions, metabolic stability, and bioavailability in larger molecules derived from this scaffold.
A summary of its key identifiers and properties is presented below:
| Property | Value | Source |
| CAS Number | 1094106-61-2 | [1] |
| Molecular Formula | C₈H₄ClF₄NO | [1] |
| Molar Mass | 241.57 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | Acetamide, N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoro- | [1] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of this compound is typically achieved via nucleophilic acyl substitution. This standard yet robust method involves the reaction of a nucleophilic amine with an activated carboxylic acid derivative.
Causality in Reagent Selection
The chosen synthetic route involves the acylation of 4-chloro-3-fluoroaniline with trifluoroacetic anhydride (TFAA). This choice is deliberate:
-
4-chloro-3-fluoroaniline: This substrate provides the core aromatic structure. The aniline nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
-
Trifluoroacetic Anhydride (TFAA): TFAA is a highly reactive acylating agent. The two electron-withdrawing trifluoromethyl groups make the carbonyl carbons exceptionally electrophilic, facilitating a rapid and high-yielding reaction.
-
Base Catalyst/Scavenger: A non-nucleophilic organic base, such as pyridine or triethylamine, is crucial. Its primary role is to neutralize the trifluoroacetic acid byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a reliable method for the synthesis and purification of the target compound.
Materials:
-
4-chloro-3-fluoroaniline
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-fluoroaniline (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Add pyridine or triethylamine (1.1 eq) to the solution and stir.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution. The reaction is exothermic; maintaining a low temperature is critical to control the reaction rate and minimize side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup and Extraction:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure this compound.
Synthesis Workflow Visualization
Caption: A standard workflow for the synthesis of this compound.
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Each method provides orthogonal data, creating a self-validating system for quality assurance.
Standard Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons. The aromatic protons will appear as distinct multiplets, and the amide proton (N-H) will typically be a broad singlet.
-
¹³C NMR: Shows the number and types of carbon atoms. The carbonyl carbon and the carbons bonded to halogens will have characteristic chemical shifts.
-
¹⁹F NMR: This is particularly crucial for fluorinated compounds. It will show distinct signals for the -CF₃ group and the fluorine atom on the aromatic ring, confirming their presence and electronic environment.
-
-
Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the compound.[2] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the mass spectrum, providing definitive evidence of its presence.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks would include the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1700 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. A single sharp peak on the chromatogram indicates a high-purity sample.
Analytical Workflow Visualization
Caption: A typical analytical workflow for validating the structure and purity of the target compound.
Applications in Drug Discovery and Chemical Biology
While specific applications for this compound are not extensively documented in publicly available literature, its structure is highly relevant to medicinal chemistry. Halogenated phenyl rings and trifluoroacetyl groups are common motifs in modern pharmaceuticals.
-
Pharmaceutical Intermediates: This compound serves as a key building block. The trifluoroacetamide group can act as a protecting group for the aniline or be hydrolyzed to reveal the free amine for further elaboration into more complex molecules.[2]
-
Kinase Inhibitor Scaffolds: Many kinase inhibitors feature a substituted aniline core that binds within the ATP-binding pocket of the enzyme. The specific halogenation pattern of this molecule can be exploited to achieve selective binding and improved pharmacokinetic properties. For instance, related N-phenylacetamide structures are being investigated as potent inhibitors of targets like Aurora Kinase B.[3]
-
Bioactive Compound Development: The introduction of fluorine and trifluoromethyl groups can enhance a molecule's metabolic stability by blocking sites of oxidative metabolism. This strategy is widely used in drug design to improve the half-life and overall efficacy of drug candidates.[4] The lipophilicity conferred by the halogens can also improve membrane permeability.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are paramount.
-
Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
Toxicity: Specific toxicological data is limited. However, compounds of this class may cause skin and eye irritation.[5] Always consult the material safety data sheet (MSDS) provided by the supplier before use.
Conclusion
This compound is a specialized chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and other advanced materials. Its synthesis is straightforward, relying on fundamental principles of organic chemistry, and its purity can be rigorously assessed through standard analytical techniques. The unique combination of halogen substituents makes it an attractive starting material for medicinal chemists seeking to fine-tune the properties of lead compounds in drug discovery programs.
References
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National Center for Biotechnology Information. N-(4-Chlorophenyl)-2,2,2-trifluoroacetamide. PubChem Compound Summary for CID 9830. Available from: [Link]
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National Center for Biotechnology Information. N-(3-Chloro-4-fluorophenyl)acetamide. PubChem Compound Summary for CID 589188. Available from: [Link]
-
ChemBK. Acetamide, N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoro-. Available from: [Link]
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PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]
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An In-depth Technical Guide to the Thermochemical Properties of Trifluoroacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into organic molecules profoundly alters their physicochemical properties, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials. The trifluoroacetyl group (CF₃CO-), in particular, imparts unique characteristics to amines and peptides through the formation of trifluoroacetamide linkages. A thorough understanding of the thermochemical properties of these derivatives is paramount for predicting their stability, reactivity, and behavior in biological systems. This guide provides a comprehensive overview of the key thermochemical parameters of trifluoroacetamide derivatives, including their enthalpies of formation, bond dissociation energies, and gas-phase acidities. We delve into the experimental and computational methodologies used to determine these properties, offering insights into the practical aspects and theoretical underpinnings of these techniques. Furthermore, we explore the profound influence of the trifluoroacetyl group on the energetic landscape of the amide bond, providing a framework for the rational design of novel molecules with tailored properties.
Introduction: The Significance of the Trifluoroacetyl Group in Molecular Design
The trifluoroacetyl group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature, a consequence of the high electronegativity of the fluorine atoms, significantly influences the electron density distribution within a molecule. This, in turn, affects bond strengths, acidity, and overall stability. In the context of drug development, the incorporation of a trifluoroacetyl moiety can enhance metabolic stability by blocking sites susceptible to enzymatic degradation[1][2]. Moreover, the lipophilicity imparted by the trifluoromethyl group can improve membrane permeability and bioavailability.
From a synthetic perspective, the trifluoroacetyl group serves as a valuable protecting group for amines due to the stability of the resulting trifluoroacetamide bond under various reaction conditions and its susceptibility to cleavage under specific, mild protocols[3]. The thermochemical stability of this bond is a key factor in its utility. This guide will provide the foundational knowledge required to understand and predict the energetic consequences of introducing a trifluoroacetyl group into organic molecules.
Core Thermochemical Properties of Trifluoroacetamide Derivatives
A molecule's thermochemical properties govern its stability and reactivity. For trifluoroacetamide derivatives, the most critical parameters are the enthalpy of formation, which defines the compound's intrinsic stability, and the bond dissociation energies of key bonds, which dictate the energy required to initiate chemical transformations.
Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation of a compound is the change in enthalpy when one mole of the substance is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's thermodynamic stability. While experimental data for a wide range of trifluoroacetamide derivatives are scarce, the enthalpy of formation of the parent compound, trifluoroacetamide (CF₃CONH₂), has been studied.
Table 1: Thermochemical Data for Trifluoroacetamide
| Property | Value | Method | Reference |
| Molar Enthalpy of Fusion | 11.496 ± 0.007 kJ·mol⁻¹ | Adiabatic Calorimetry | [4] |
| Molar Enthalpy of Solid-Solid Phase Transition | 5.576 ± 0.004 kJ·mol⁻¹ | Adiabatic Calorimetry | [4] |
| Molar Enthalpy of Liquid Crystal to Isotropic Liquid Transition | 1.340 ± 0.005 kJ·mol⁻¹ | Adiabatic Calorimetry | [4] |
The scarcity of experimental data for derivatives necessitates the use of computational methods to estimate their enthalpies of formation. High-level quantum chemical calculations, such as G4MP2 theory, can provide accurate predictions of these values[5][6][7][8][9].
Bond Dissociation Energies (BDEs)
Bond dissociation energy is the enthalpy change associated with the homolytic cleavage of a chemical bond in the gas phase. It is a direct measure of bond strength and a critical parameter for predicting the course of chemical reactions, particularly those involving radical intermediates. For trifluoroacetamide derivatives, the C-N and N-H bond dissociation energies are of particular interest.
The electron-withdrawing nature of the trifluoroacetyl group is expected to influence the strength of the adjacent C-N and N-H bonds. While specific experimental BDE values for a series of trifluoroacetamide derivatives are not widely reported, computational studies on related amide systems provide valuable insights[4]. It is generally observed that electron-withdrawing groups on the acyl carbon of an amide can influence the N-H bond dissociation energy[4].
Table 2: Representative Bond Dissociation Energies (General Values)
| Bond | Typical BDE (kJ/mol) |
| C-N (in amides) | 305 |
| N-H (in amides) | ~440 |
| C-C | 346 |
| C-F | 485 |
Source:[10]. These are general values and will vary depending on the specific molecular structure.
The high C-F bond energy contributes to the overall stability of the trifluoromethyl group. The influence of the CF₃CO- group on the C-N and N-H BDEs in specific trifluoroacetamide derivatives can be accurately predicted using computational methods like G4MP2[5][6][7][8][9].
Gas-Phase Acidity
Gas-phase acidity is the Gibbs free energy change for the deprotonation of a molecule in the gas phase. It provides a measure of the intrinsic acidity of a compound, free from solvent effects. The N-H proton of primary and secondary trifluoroacetamides is acidic, and its acidity is significantly enhanced by the strong electron-withdrawing trifluoroacetyl group. This increased acidity can be rationalized by the stabilization of the resulting conjugate base through inductive effects and resonance delocalization of the negative charge onto the carbonyl oxygen and the trifluoromethyl group.
While experimental gas-phase acidity data for a wide range of trifluoroacetamide derivatives are limited, the trend of increasing acidity with electron-withdrawing substituents is well-established for other classes of organic compounds, including substituted benzoic acids[11][12][13]. The gas-phase acidity of trifluoroacetic acid itself is significantly higher than that of acetic acid, highlighting the potent electronic effect of the CF₃ group[14]. This effect is expected to be mirrored in the corresponding amides.
Methodologies for Determining Thermochemical Properties
The determination of accurate thermochemical data relies on a combination of sophisticated experimental techniques and high-level computational methods.
Experimental Techniques
Combustion calorimetry is a primary technique for determining the enthalpy of formation of organic compounds. For organofluorine compounds, this technique requires specialized procedures to handle the corrosive products of combustion, such as hydrogen fluoride (HF)[15][16][17][18][19].
Experimental Protocol: Rotating-Bomb Combustion Calorimetry for Organofluorine Compounds
-
Sample Preparation: A precisely weighed pellet of the solid trifluoroacetamide derivative is placed in a combustion crucible. For volatile liquids, the sample is encapsulated in a combustible ampoule.
-
Bomb Preparation: The crucible is placed inside a specialized rotating-bomb calorimeter. A small amount of water is added to the bomb to dissolve the HF produced during combustion. The bomb is then purged and filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Combustion: The sample is ignited electrically. The bomb is rotated during and after combustion to ensure complete reaction and dissolution of the gaseous products in the water.
-
Temperature Measurement: The temperature change of the surrounding water bath is measured with high precision using a platinum resistance thermometer.
-
Analysis of Products: The contents of the bomb are carefully analyzed to determine the completeness of combustion and to quantify the amounts of carbon dioxide, nitric acid (from residual nitrogen), and hydrofluoric acid formed.
-
Calculation: The standard enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The enthalpy of formation is then derived using Hess's law.
Caption: Workflow for Combustion Calorimetry.
Photoacoustic calorimetry is a powerful technique for measuring bond dissociation energies in solution. It relies on the photoacoustic effect, where the absorption of light by a molecule leads to the generation of a sound wave.
Experimental Protocol: Photoacoustic Calorimetry for BDE Determination
-
Sample Preparation: A solution of the trifluoroacetamide derivative and a photosensitizer in a suitable solvent is prepared.
-
Laser Excitation: The solution is irradiated with a short laser pulse of known energy. The photosensitizer absorbs the light and initiates a reaction, such as hydrogen abstraction, which leads to the cleavage of the bond of interest.
-
Acoustic Wave Detection: The heat released during the non-radiative decay processes following the photochemical reaction generates a pressure wave (sound) that propagates through the solution. This acoustic wave is detected by a sensitive microphone or piezoelectric transducer.
-
Signal Analysis: The amplitude of the photoacoustic signal is proportional to the amount of heat released. By comparing the signal from the sample with that from a calorimetric reference (a compound that releases all the absorbed energy as heat), the enthalpy of the photochemical reaction can be determined.
-
BDE Calculation: The bond dissociation energy is then calculated from the reaction enthalpy and the known thermochemical data of the other species involved in the reaction.
Caption: Tandem Mass Spectrometry Workflow.
Computational Methods
High-level ab initio and density functional theory (DFT) calculations are indispensable tools for obtaining accurate thermochemical data, especially for compounds where experimental measurements are challenging.
Gaussian-n (Gn) theories, such as G4 and G4MP2, are composite methods that approximate a very high-level calculation by a series of lower-level calculations with additive corrections.[5][6][7][8][9] These methods are capable of predicting enthalpies of formation with "chemical accuracy" (typically within ± 1 kcal/mol).
Computational Protocol: G4MP2 Calculation of Enthalpy of Formation
-
Geometry Optimization: The molecular geometry is optimized at the B3LYP/6-31G(2df,p) level of theory.
-
Vibrational Frequencies: Vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., MP4, CCSD(T)) with larger basis sets.
-
Extrapolation and Corrections: The energies are extrapolated to the complete basis set limit, and several empirical and non-empirical corrections are added to account for remaining deficiencies in the calculations.
-
Enthalpy of Formation Calculation: The total atomization energy is calculated, and from this, the gas-phase enthalpy of formation at 0 K is determined. This is then corrected to 298.15 K using the calculated thermal corrections.
Caption: G4MP2 Computational Workflow.
The Influence of the Trifluoroacetyl Group on Amide Thermochemistry
The trifluoroacetyl group exerts a profound influence on the thermochemical properties of the amide linkage through a combination of inductive and resonance effects.
-
Increased Acidity: As previously discussed, the strong inductive electron withdrawal by the CF₃ group significantly increases the acidity of the N-H proton.
-
Amide Bond Strength: The electron-withdrawing nature of the trifluoroacetyl group can affect the resonance stabilization of the amide bond. This can potentially influence the C-N bond strength and the rotational barrier around the C-N bond.
-
Conformational Preferences: The steric bulk and electrostatic properties of the trifluoroacetyl group can influence the conformational equilibrium (E/Z isomerism) of N-substituted trifluoroacetamides.[20]
These effects are critical in the context of peptide and protein chemistry, where the introduction of a trifluoroacetyl group can alter the local conformation and stability of the polypeptide chain.[10][17][21][22][23]
Conclusion
The thermochemical properties of trifluoroacetamide derivatives are of fundamental importance for their application in medicinal chemistry, materials science, and organic synthesis. This guide has provided an overview of the key thermochemical parameters, the experimental and computational methods used for their determination, and the underlying principles governing the influence of the trifluoroacetyl group. While a comprehensive experimental dataset for a wide range of derivatives is still lacking, the continued development of high-accuracy computational methods provides a powerful tool for predicting these crucial properties. A deeper understanding of the thermochemistry of these fascinating molecules will undoubtedly pave the way for the design of new functional materials and therapeutic agents with enhanced properties.
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THERMOCHEMISTRY OF ORGANIC FLUORINE COMPOUNDS AND CARBON COMPOUNDS OF METALS BY ROTATING-BOMB CALORIMETRY*. (n.d.). Pure and Applied Chemistry. [Link]
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Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. (2020). YouTube. [Link]
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Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
An In-depth Technical Guide to the Derivatives and Analogs of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide
The this compound core represents a confluence of privileged structural motifs in modern drug discovery. The 3-chloro-4-fluorophenyl group is a common feature in targeted therapies, particularly kinase inhibitors, where it often serves as a key interaction domain within ATP-binding pockets. The trifluoroacetamide moiety is not merely a passive linker; its strong electron-withdrawing nature significantly modulates the physicochemical properties of the parent aniline, influencing its pKa, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the synthesis, known analogs, structure-activity relationships (SAR), and experimental protocols associated with this versatile chemical scaffold, intended for researchers and scientists in the field of drug development.
Core Scaffold Analysis and Synthetic Strategy
The target molecule, this compound, is typically synthesized via a direct acylation of 3-chloro-4-fluoroaniline.[1] The choice of the acylating agent and reaction conditions is critical to ensure high yield and purity, avoiding side reactions. The trifluoromethyl group imparts unique properties, including increased metabolic stability and enhanced binding affinity through specific fluorine-protein interactions.
General Synthetic Workflow
The synthesis of analogs generally follows a convergent approach where the substituted aniline core is coupled with a variety of carboxylic acid derivatives or their activated forms. This allows for rapid diversification of the "right-hand" side of the molecule.
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Methodological & Application
Application Notes and Protocols for High-Throughput Screening of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide as a Potential Deubiquitinase Inhibitor
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) and characterization of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide, a compound with potential inhibitory activity against deubiquitinating enzymes (DUBs). DUBs are a class of proteases that regulate the ubiquitin-proteasome system and have emerged as significant targets in drug discovery, particularly in oncology. This guide details the rationale and protocols for a multi-step screening cascade, beginning with a primary biochemical assay to identify potential inhibitors, followed by orthogonal and cell-based assays for hit confirmation and validation. The methodologies are designed to be robust, reproducible, and scalable for large-scale screening campaigns.
Introduction: The Rationale for Targeting Deubiquitinases
The post-translational modification of proteins with ubiquitin is a tightly regulated process that governs a multitude of cellular functions, including protein degradation, DNA repair, and signal transduction. Deubiquitinating enzymes (DUBs) are proteases that remove ubiquitin from substrate proteins, thereby counteracting the effects of ubiquitination. Dysregulation of DUB activity has been implicated in the pathophysiology of numerous human diseases, including cancer, neurodegenerative disorders, and infectious diseases. Consequently, the development of small molecule inhibitors of DUBs has become an area of intense research in modern drug discovery.[1][2][3]
This compound represents a chemical scaffold with features commonly found in enzyme inhibitors, including a halogenated phenyl ring and an acetamide group. While the specific biological targets of this compound are not extensively documented, its structure warrants investigation as a potential modulator of enzymatic activity. This application note outlines a strategic HTS workflow to assess the inhibitory potential of this compound against a representative deubiquitinase, hereafter referred to as "DUB-X."
High-Throughput Screening Workflow
A robust HTS cascade is essential for the identification and validation of true-positive hits while minimizing false positives. The proposed workflow for screening this compound and other library compounds is a multi-stage process.
Figure 2: Principle of the Fluorescence Polarization Competition Assay.
-
Reagent Preparation:
-
Prepare serial dilutions of the hit compounds in assay buffer containing a constant concentration of DUB-X.
-
Prepare a solution of the fluorescent ubiquitin tracer in assay buffer.
-
-
Assay Procedure:
-
In a 384-well black plate, add 10 µL of the compound/enzyme mixture.
-
Add 10 µL of the fluorescent tracer solution to all wells.
-
Incubate the plate for a predetermined time to reach binding equilibrium.
-
-
Detection:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate polarizing filters.
-
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
Cell-Based Assays for Biological Relevance
Demonstrating the activity of a compound in a cellular context is a critical step in the drug discovery process. [4][5][6]
Cell Viability Assay
A cell viability assay is essential to determine if the observed inhibition is due to specific targeting of DUB-X or general cytotoxicity. The WST-1 assay is a colorimetric method that measures the metabolic activity of viable cells.
-
Cell Seeding:
-
Seed a cancer cell line known to be sensitive to the ubiquitin-proteasome pathway into a 96-well plate at an appropriate density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
-
WST-1 Assay:
-
Add WST-1 reagent to each well and incubate for 1-4 hours. * Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Calculate the percentage of cell viability relative to DMSO-treated control cells.
-
Determine the concentration of the compound that causes 50% reduction in cell viability (CC50).
Data Summary and Interpretation
The following table provides a hypothetical summary of the data that would be generated for a promising hit compound like this compound.
| Assay | Parameter | Result | Interpretation |
| Primary Screen | % Inhibition @ 10 µM | 85% | Potent inhibitor of DUB-X activity. |
| Dose-Response | IC50 (Ub-AMC) | 1.2 µM | Confirmed inhibitory activity with good potency. |
| Orthogonal Assay | IC50 (FP) | 1.5 µM | Activity confirmed in an independent assay format, reducing the likelihood of artifacts. |
| Cell Viability | CC50 | > 50 µM | The compound is not generally cytotoxic at concentrations where it inhibits DUB-X. |
Conclusion
The systematic approach detailed in this application note provides a robust framework for the high-throughput screening and characterization of this compound as a potential inhibitor of deubiquitinating enzymes. By employing a combination of biochemical and cell-based assays, researchers can confidently identify and validate novel DUB inhibitors for further development as therapeutic agents.
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Application Notes and Protocols: N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide as a Novel Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide as a ligand in coordination chemistry. While the coordination chemistry of this specific ligand is largely unexplored in current literature, this guide offers detailed, field-proven protocols for its synthesis and subsequent complexation with metal ions. By drawing parallels with structurally similar N-aryl amides and fluorinated molecules, we elucidate its potential coordination modes and propose applications in catalysis and medicinal chemistry. This guide is intended to serve as a foundational resource for researchers venturing into the study of this novel ligand and its metallic complexes.
Introduction: Rationale and Potential
N-aryl amides are a well-established class of ligands in coordination chemistry, valued for their robust coordination abilities.[1] The introduction of fluorine atoms into a ligand framework can significantly modulate the electronic properties of the resulting metal complex, influencing its stability, reactivity, and catalytic activity.[2][3][4][5] The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can enhance the thermal stability of molecules.[6]
This compound combines the features of an N-aryl amide with multiple fluorine substituents. This unique combination suggests its potential to form stable and catalytically active metal complexes. The electron-withdrawing nature of the trifluoroacetamide group and the halogenated phenyl ring is expected to influence the electron density at the coordinating atoms, thereby tuning the properties of the metal center. This guide provides a roadmap for the exploration of this promising, yet understudied, ligand.
Synthesis of this compound
The synthesis of N-aryl amides is typically achieved through the acylation of the corresponding aniline.[7] A common and efficient method for the synthesis of trifluoroacetamides involves the reaction of an aniline with trifluoroacetic anhydride.[8]
Synthesis Workflow
Caption: Workflow for the synthesis of the title ligand.
Detailed Protocol
Materials:
-
4-chloro-3-fluoroaniline
-
Trifluoroacetic anhydride
-
Pyridine (dried)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-fluoroaniline (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add dry pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath. Pyridine acts as a base to neutralize the trifluoroacetic acid byproduct.
-
Acylation: Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Coordination Chemistry: A Prospective Analysis
While specific complexes of this compound are not yet reported, the coordination behavior of similar amide-containing ligands provides a strong basis for prediction.
Potential Coordination Modes
Amide ligands can coordinate to metal centers in several ways. The most common modes involve the carbonyl oxygen, which acts as a Lewis base.[1] Deprotonation of the amide nitrogen can lead to N-coordination, and in some cases, the ligand can act as a bidentate ligand, coordinating through both the oxygen and nitrogen atoms.[9]
Caption: Predicted coordination modes of the ligand.
The presence of the electron-withdrawing trifluoromethyl group is expected to decrease the basicity of both the carbonyl oxygen and the amide nitrogen, which will influence the stability and reactivity of the resulting metal complexes.
General Protocol for Metal Complex Synthesis
The synthesis of metal-amide complexes can be achieved through several general routes, most commonly by reacting a metal halide with the ligand.
Materials:
-
This compound (the ligand)
-
A suitable metal precursor (e.g., CuCl₂, Ni(OAc)₂, PdCl₂)
-
Anhydrous solvent (e.g., THF, acetonitrile, ethanol)
-
A base (optional, for deprotonation, e.g., NaH, KOtBu)
Procedure:
-
Preparation of Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve the ligand (1-3 equivalents) in the chosen anhydrous solvent.
-
Addition of Metal Precursor: In a separate Schlenk flask, dissolve the metal precursor (1 equivalent) in the same anhydrous solvent.
-
Complexation Reaction: Slowly add the ligand solution to the stirred solution of the metal precursor at room temperature.
-
Deprotonation (if required): For N-coordination or chelation, a strong, non-nucleophilic base can be added to deprotonate the amide nitrogen.
-
Reaction and Isolation: Stir the reaction mixture at room temperature or with gentle heating for several hours. The formation of a precipitate may indicate the formation of the complex. The product can be isolated by filtration, or if soluble, by removal of the solvent under reduced pressure.
-
Purification: The crude complex can be purified by recrystallization from a suitable solvent system.
Self-Validation: The successful formation of the complex should be confirmed by a suite of analytical techniques.
Characterization of Metal Complexes
A thorough characterization is essential to determine the structure and properties of the newly synthesized metal complexes.
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Shift in the C=O stretching frequency upon coordination to the metal center. |
| ¹H, ¹³C, and ¹⁹F NMR Spectroscopy | Changes in the chemical shifts of the ligand upon coordination. Provides information on the coordination environment and the number of ligands bound to the metal.[10][11][12] |
| Single-Crystal X-ray Diffraction | Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and coordination geometry.[13][14][15] |
| UV-Vis Spectroscopy | Information on the electronic transitions within the complex. |
| Elemental Analysis | Confirms the empirical formula of the complex. |
| Mass Spectrometry | Determines the mass-to-charge ratio of the complex, confirming its molecular weight. |
Potential Applications
The unique electronic properties imparted by the fluorinated substituents suggest several potential applications for metal complexes of this compound.
Homogeneous Catalysis
Fluorinated ligands are known to enhance the catalytic activity of metal complexes in various organic transformations.[2][3] The electron-withdrawing nature of the ligand can increase the Lewis acidity of the metal center, potentially enhancing its catalytic performance in reactions such as:
-
Cross-coupling reactions: The defluorinative arylation of trifluoroacetamides has been reported, suggesting the potential for related catalytic cycles.[16][17]
-
Lewis acid catalysis: The electron-deficient metal center could be an effective Lewis acid catalyst.
-
Oxidation catalysis: The stability of the ligand may allow for its use in oxidative environments.
Medicinal Chemistry and Drug Development
The incorporation of fluorine is a common strategy in drug design to improve metabolic stability and bioavailability.[4][5] Metal complexes are also being explored as therapeutic agents. Complexes of this ligand could be investigated for:
-
Anticancer activity: The ability of metal complexes to interact with biological macromolecules makes them promising candidates for anticancer drugs.
-
Enzyme inhibition: The specific geometry and electronic properties of the complexes could lead to targeted inhibition of enzymes.
Conclusion
This compound represents a novel and promising ligand for coordination chemistry. While its coordination behavior is yet to be experimentally determined, this guide provides a solid foundation for its synthesis, complexation, and characterization. The protocols and insights presented herein are designed to empower researchers to explore the full potential of this ligand and its metal complexes in the fields of catalysis, materials science, and medicinal chemistry.
References
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Richter-Addo, G. B., & Al-mutlaq, F. A. (2019). Interactions of acetamide and acrylamide with heme models: Synthesis, infrared spectra, and solid state molecular structures of five- and six-coordinate ferric porphyrin derivatives. Journal of Inorganic Biochemistry, 194, 143–151. [Link]
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Mkrtchyan, S., et al. (2023). Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. The Journal of Organic Chemistry, 88(4), 2138–2148. [Link]
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Wikipedia contributors. (2023). Metal amides. In Wikipedia, The Free Encyclopedia. [Link]
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Chen, W., et al. (2002). New approaches to fluorinated ligands and their application in catalysis. Tetrahedron, 58(15), 2977-2985. [Link]
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LibreTexts. (2023). 12.1: Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link]
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Espinal-Viguri, R., et al. (2021). Fluorinated Biphenyl Phosphine Ligands for Accelerated [Au(I)]-Catalysis. ACS Catalysis, 11(15), 9476–9487. [Link]
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U.S. National Library of Medicine. (n.d.). Catalysis for Fluorination and Trifluoromethylation. National Center for Biotechnology Information. [Link]
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Mkrtchyan, S., et al. (2023). Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. ACS Publications. [Link]
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Carter, L. G., & Arnold, P. L. (2021). Characterizing metal binding sites in proteins with X-ray crystallography. Nature Protocols, 16(5), 2437–2465. [Link]
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Vícha, J. (2014). APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS. Masaryk University. [Link]
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Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. H. (2021). Synthesis, Characterization and Study of Amide Ligand Type N 2 S 2 and Metal Complexes with Di Valance Manganese, Zinc and tri Valance Iron. Annals of R.S.C.B., 25(3), 8511-8520. [Link]
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Hancock, R. D., & Martell, A. E. (1996). The Amide Oxygen Donor. Metal Ion Coordinating Properties of the Ligand Nitrilotriacetamide. A Thermodynamic and Crystallographic Study. Inorganic Chemistry, 35(23), 6749–6755. [Link]
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Pérez-Villanueva, M., et al. (2022). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Molecules, 27(15), 4991. [Link]
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Royal Society of Chemistry. (n.d.). Spotlight Collection: Fluorinated ligands. [Link]
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LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
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PrepChem. (n.d.). Synthesis of N-(2-chloroacetyl)-3-chloro-4-fluoroaniline. [Link]
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Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]
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Palacios, F., et al. (2007). (2-Aminoaryl)iminophosphoranes as Versatile Starting Materials for the Synthesis of 1-Aryl-2-trifluoromethylbenzimidazoles. The Journal of Organic Chemistry, 72(12), 4558–4564. [Link]
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ResearchGate. (n.d.). Synthesis, characterization, and X-ray crystal structures of metal complexes with new Schiff-base ligands and their antibacterial activities. [Link]
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ResearchGate. (n.d.). New coordination modes of iminodiacetamide type ligands in palladium(II) complexes: crystallographic and DFT studies. [Link]
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ACS Publications. (n.d.). Coordination Modes and Binding Patterns in Lanthanum Phosphoramide Complexes. [Link]
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ACS Publications. (n.d.). Linking the Character of the Metal–Ligand Bond to the Ligand NMR Shielding in Transition-Metal Complexes: NMR Contributions from Spin–Orbit Coupling. [Link]
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ACS Publications. (n.d.). Solution Structures and Dynamics of Diamagnetic Lu– and Y–DOTAM/Fluoride Ternary Complexes: The Role of 19F-CEST in the Dete. [Link]
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The Trifluoroacetyl Group in Peptide Synthesis: A Detailed Guide to Application and Protocol
For the researcher, scientist, and drug development professional, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis. This guide provides an in-depth exploration of the trifluoroacetyl (TFA) group, a potent yet sometimes overlooked tool in the peptide chemist's arsenal. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering a framework for the rational application of trifluoroacetamide derivatives in both solid-phase and solution-phase peptide synthesis.
The Trifluoroacetyl Group: A Profile
The trifluoroacetyl (TFA) group is an acyl-type protecting group for primary and secondary amines. Its utility in peptide synthesis stems from its unique electronic properties and reactivity, which offer a distinct set of advantages and challenges compared to the more conventional Boc and Fmoc groups.
Physicochemical Properties and Rationale for Use
The TFA group is introduced by the acylation of an amine with a trifluoroacetylating agent, forming a stable trifluoroacetamide. The strong electron-withdrawing nature of the trifluoromethyl moiety significantly influences the chemical character of the amide bond. This property is central to both its stability and its selective removal.
The TFA group is notably stable under acidic conditions, rendering it orthogonal to the acid-labile Boc group and many acid-labile side-chain protecting groups.[][2] This orthogonality is a key principle in modern peptide synthesis, allowing for the selective deprotection of different functionalities on a growing peptide chain.[] While generally stable to mild bases, the TFA group can be cleaved under specific, controlled basic or reductive conditions, providing a unique deprotection pathway.[2][3]
Furthermore, the low molecular weight of the trifluoroacetyl group (97 g/mol ) compared to the Fmoc group (223 g/mol ) can improve the atom economy of a synthesis, a factor of increasing importance in large-scale peptide production.[4]
Strategic Application of the Trifluoroacetyl Group
The TFA group can be employed in various peptide synthesis strategies, each leveraging its specific stability profile.
Orthogonal Protection Schemes
The TFA group's stability to acid allows for its use in conjunction with the Boc strategy. In such a scheme, the TFA group can be used for the protection of side-chain amino groups (e.g., in lysine or ornithine) while the N-terminal α-amino group is protected with a Boc group. The Boc group is repetitively removed with trifluoroacetic acid (TFA), leaving the TFA-protected side chain intact. The TFA group can then be removed at a later stage using its specific deprotection conditions.[2]
Conversely, the TFA group can be used for Nα-protection in a strategy where side-chain protecting groups are labile to other conditions, such as hydrogenolysis (e.g., Z or Bzl groups).
Use in Solid-Phase Peptide Synthesis (SPPS)
The application of the TFA group in SPPS has been explored as an alternative to the widely used Fmoc group.[3] A key advantage in this context is the potential for a completely orthogonal deprotection strategy. While Fmoc is removed by piperidine, a base, the TFA group can be removed under reductive conditions that are compatible with many common solid-phase supports and side-chain protecting groups.[3]
Experimental Protocols
The following protocols are provided as a guide for the application of the trifluoroacetyl group in peptide synthesis. As with any chemical procedure, optimization may be necessary depending on the specific amino acid, peptide sequence, and scale of the reaction.
Protocol 1: Nα-Trifluoroacetylation of an Amino Acid in Solution
This protocol describes a general procedure for the protection of the α-amino group of an amino acid using ethyl trifluoroacetate.
Materials:
-
Amino acid
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Ethyl trifluoroacetate (ETFA)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: Suspend the amino acid (1.0 eq) in methanol.
-
Basification: Add triethylamine (1.1 eq) to the suspension and stir until the amino acid is fully dissolved.
-
Acylation: Cool the solution in an ice bath and add ethyl trifluoroacetate (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: a. Remove the methanol under reduced pressure using a rotary evaporator. b. Dissolve the residue in diethyl ether and transfer to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl, water, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the N-trifluoroacetylated amino acid.
Causality and Experimental Choices:
-
Triethylamine: Acts as a base to deprotonate the ammonium salt of the amino acid, generating the free amine which is the active nucleophile for the acylation reaction.
-
Ethyl Trifluoroacetate: A common, commercially available, and relatively mild trifluoroacetylating agent.
-
Acidic Wash: The wash with 1 M HCl removes any unreacted amino acid and excess triethylamine.
Protocol 2: On-Resin N-Terminal Trifluoroacetylation in SPPS
This protocol details the protection of the N-terminal amine of a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethyl trifluoroacetate (ETFA)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection Confirmation: Ensure the previous N-terminal protecting group has been completely removed (e.g., via a positive Kaiser test for a primary amine).
-
Reaction Mixture Preparation: In a separate vessel, prepare a solution of DBU (12 eq) and ETFA (10 eq) in a minimal amount of DMF.
-
Acylation: Add the DBU/ETFA solution to the swollen resin.
-
Reaction: Agitate the resin slurry for 60 minutes at room temperature. For microwave-assisted synthesis, this time can be significantly reduced.
-
Washing: Thoroughly wash the resin sequentially with DMF, DCM, and then DMF again to remove excess reagents and byproducts.
Causality and Experimental Choices:
-
DBU: A strong, non-nucleophilic base used to facilitate the acylation reaction.
-
Thorough Washing: Essential to remove all traces of DBU and unreacted ETFA, which could interfere with subsequent coupling steps.
Protocol 3: Deprotection of the N-Trifluoroacetyl Group in SPPS
This protocol describes the reductive cleavage of the N-terminal TFA group from a resin-bound peptide using sodium borohydride.[3]
Materials:
-
N-TFA protected peptide-resin
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol (EtOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the N-TFA protected peptide-resin in a 1:1 (v/v) mixture of anhydrous THF and anhydrous EtOH.
-
Reduction: Add an excess of sodium borohydride to the resin slurry.
-
Reaction: Agitate the mixture at room temperature for up to 60 minutes.[3]
-
Washing: Thoroughly wash the resin with the THF/EtOH solvent mixture, followed by DCM and DMF to remove residual reducing agent and byproducts.
-
Deprotection Confirmation: The presence of the newly freed amine can be confirmed using a qualitative test such as the Kaiser test.
Causality and Experimental Choices:
-
Sodium Borohydride: A reducing agent that selectively cleaves the trifluoroacetamide bond. The use of a reductive cleavage provides an orthogonal deprotection strategy in SPPS, avoiding the use of acid or base which could cleave the peptide from the resin or remove side-chain protecting groups.[5]
-
Anhydrous Solvents: The use of anhydrous solvents is recommended to prevent quenching of the sodium borohydride.
Comparative Analysis of Amine Protecting Groups
The choice of an Nα-protecting group is a critical decision in peptide synthesis design. The following table provides a comparative overview of the TFA group alongside the more common Boc and Fmoc groups.
| Feature | Trifluoroacetyl (TFA) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Cleavage Conditions | Mild base (e.g., K₂CO₃ in MeOH/H₂O) or reductive (e.g., NaBH₄)[2][3] | Acidic (e.g., TFA)[6][7] | Basic (e.g., 20% piperidine in DMF)[7][8] |
| Stability | Stable to acids (e.g., TFA, HF). Labile to specific basic/reductive conditions.[2] | Stable to bases and hydrogenolysis. Labile to acids.[] | Stable to acids and hydrogenolysis. Labile to bases.[8] |
| Orthogonality | Orthogonal to Boc and many acid-labile side-chain protecting groups.[2] | Orthogonal to Fmoc and base-labile groups.[] | Orthogonal to Boc and acid-labile groups.[] |
| Key Advantages | Low molecular weight, unique deprotection pathway, good for atom economy.[4] | Extensive history of use, robust, high solubility of protected amino acids.[4] | Mild final cleavage conditions, compatible with acid-sensitive residues, easily automated and monitored.[][4] |
| Potential Disadvantages | Can be prone to racemization during activation; potential for side reactions.[9] | Requires strong acid (TFA) for repetitive deprotection; final cleavage often requires hazardous HF.[7] | The bulky group can lead to aggregation; dibenzofulvene byproduct can cause side reactions.[4] |
Mechanistic Insights
Understanding the mechanisms of protection and deprotection is crucial for troubleshooting and optimizing peptide synthesis.
Mechanism of N-Trifluoroacetylation
The introduction of the TFA group is a nucleophilic acyl substitution. The amine nitrogen attacks the electrophilic carbonyl carbon of the trifluoroacetylating agent (e.g., ethyl trifluoroacetate). A tetrahedral intermediate is formed, which then collapses to form the stable trifluoroacetamide, with the loss of a leaving group (e.g., ethoxide).
Proposed Mechanism of N-Trifluoroacetyl Deprotection with NaBH₄
While sodium borohydride is generally considered a mild reducing agent that does not reduce amides, the strong electron-withdrawing effect of the trifluoromethyl group activates the amide carbonyl towards reduction. A plausible mechanism involves the formation of an intermediate that is then cleaved. A similar mechanism has been proposed for the reduction of amides activated with triflic anhydride.[10]
Potential Side Reactions and Mitigation
A known side reaction in Boc-based SPPS is the undesired trifluoroacetylation of the N-terminal amine of the growing peptide chain.[9][11] This can occur if residual TFA from the Boc deprotection step reacts with hydroxyl groups on the resin (e.g., hydroxymethyl groups on PAM or Merrifield resins) to form trifluoroacetyl esters. These resin-bound esters can then act as trifluoroacetylating agents, capping the peptide chain and terminating its growth.[9][11]
Mitigation Strategies:
-
Resin Choice: Using resins that are more stable to TFA and have fewer reactive sites can minimize this side reaction. The use of phenylacetamidomethyl (PAM) resins can reduce the level of trifluoroacetylation compared to standard Merrifield resins.[9][11]
-
Thorough Washing: Ensuring complete removal of TFA after each deprotection step is critical.
-
Capping: If trifluoroacetylation is a persistent issue, a capping step with acetic anhydride after coupling can be employed to block any unreacted amines, preventing them from being trifluoroacetylated in subsequent cycles.
Analytical Monitoring
Monitoring the progress of protection and deprotection steps is essential for a successful synthesis.
-
Kaiser Test: This colorimetric test is highly sensitive for the detection of primary amines.[12] A positive result (blue color) after a deprotection step indicates the successful removal of the N-terminal protecting group. A negative result (yellow/colorless) after a coupling step suggests that the coupling was successful. The Kaiser test is not reliable for secondary amines like proline.[13]
-
Chloranil Test: This test can be used to detect the presence of secondary amines.[13] It is particularly useful for monitoring reactions involving N-methylated amino acids or proline at the N-terminus.[12]
Conclusion
The trifluoroacetyl protecting group offers a valuable, and perhaps underutilized, alternative in the peptide chemist's toolkit. Its unique stability profile and orthogonal deprotection pathway provide flexibility in the design of complex peptide synthesis strategies. By understanding the underlying chemical principles and carefully selecting reaction conditions, researchers can harness the power of trifluoroacetamide derivatives to achieve their synthetic goals. As with any powerful tool, a thorough understanding of its advantages, limitations, and potential side reactions is paramount to its successful application.
References
- Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527.
- Bernatowicz, M. S., & Matsueda, G. R. (1994). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 59(25), 7535-7538.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
- Kent, S. B., & Merrifield, R. B. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 78(11), 6574-6578.
- Kent, S. B., & Merrifield, R. B. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Journal of the American Chemical Society, 103(24), 6841-6845.
- Arora, P. S., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach.
- Xiang, S. H., Xu, J., Yuan, H. Q., & Huang, P. Q. (2010). Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions. Synlett, 2010(12), 1829-1832.
-
Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. r/chemistry. Retrieved from [Link]
- Palladino, P., & Stetsenko, D. A. (2010). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 12(22), 5266-5269.
- Ghadiri, M. R., et al. (2012). Solid-Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments, (63), e3985.
-
AAPPTec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]
- Lokey, R. S., et al. (2015). Use of trifluoroacetamide for n-terminal protection.
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- 10. Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions [organic-chemistry.org]
- 11. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Application Notes and Protocols for the Development of Fluorinated Fungicides and Herbicides
Introduction: The Strategic Role of Fluorine in Modern Agrochemicals
The deliberate incorporation of fluorine into active pharmaceutical ingredients has become a cornerstone of modern agrochemical design. Over the past few decades, the agrochemical industry has seen a significant rise in the prevalence of fluorinated compounds, with these molecules now representing a substantial portion of newly approved pesticides.[1] This trend is not coincidental but is rooted in the unique and powerful effects that fluorine and fluorinated moieties can exert on a molecule's physicochemical and biological properties.[2][3]
The introduction of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, binding affinity to target enzymes, and overall bioavailability.[2][3] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond energy of approximately 485 kJ mol⁻¹.[4] This inherent strength confers exceptional metabolic and thermal stability to the molecule, often protecting it from degradation pathways that would deactivate its non-fluorinated counterparts.[4] Consequently, fluorinated agrochemicals can exhibit longer half-lives in the environment and sustained efficacy.[1]
This guide provides an in-depth exploration of the principles and methodologies involved in the development of fluorinated fungicides and herbicides, from initial design and synthesis to biological evaluation and environmental analysis. It is intended for researchers and scientists engaged in the discovery and development of next-generation crop protection agents.
Section 1: Design Principles and Synthesis of Fluorinated Agrochemicals
The Causality behind Fluorine Incorporation
The decision to introduce fluorine into a potential agrochemical is a strategic one, aimed at modulating specific molecular properties to enhance performance. The primary reasons for fluorination include:
-
Enhanced Biological Activity: Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to stronger interactions with target proteins or enzymes. This can result in a significant increase in intrinsic potency.[2][3]
-
Increased Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. This "metabolic shield" can prevent the rapid breakdown of the active ingredient, prolonging its duration of action.[4]
-
Modulation of Physicochemical Properties:
-
Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to penetrate biological membranes, such as the waxy cuticle of plants or the cell walls of fungi.[2]
-
Acidity/Basicity (pKa): The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons, which can be crucial for binding to the active site of a target enzyme.[5]
-
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to stereoelectronic effects, potentially locking it into a more biologically active shape.[4]
Common Fluorinated Moieties in Agrochemicals
Different fluorinated groups are employed to achieve distinct effects. The choice of which moiety to use is a critical aspect of the design process.
| Fluorinated Group | Common Abbreviation | Key Properties and Applications |
| Trifluoromethyl | -CF₃ | Highly lipophilic and metabolically stable. Commonly used to block oxidative metabolism at aromatic positions. Prevalent in both herbicides and fungicides.[5] |
| Difluoromethyl | -CHF₂ | Also provides metabolic stability but is less lipophilic than -CF₃. Can act as a bioisostere for a hydroxyl or thiol group. |
| Trifluoromethoxy | -OCF₃ | A highly lipophilic and metabolically stable group that can significantly enhance membrane permeability. |
| Single Fluorine Atom | Ar-F | Can subtly alter electronic properties and block metabolism without drastically increasing lipophilicity. |
Synthetic Strategies and Protocols
The synthesis of fluorinated agrochemicals often relies on the use of fluorinated building blocks, as direct fluorination of complex molecules can be challenging.[2][6]
Protocol 1: Synthesis of a Trifluoromethyl-Containing Pyrazole Fungicide Intermediate
This protocol outlines a common synthetic route for creating a key intermediate used in the production of several modern fungicides. The strategy involves the condensation of a fluorinated building block.
Objective: To synthesize 3-(trifluoromethyl)-1H-pyrazol-5-amine.
Materials:
-
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 g of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione in 100 mL of ethanol.
-
Addition of Reagent: While stirring, slowly add 2.5 mL of hydrazine hydrate to the solution at room temperature.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: Redissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 3-(trifluoromethyl)-1H-pyrazol-5-amine.
Causality: This approach is efficient because it utilizes a commercially available trifluoromethyl-containing building block. The cyclization reaction with hydrazine is a robust and high-yielding method for forming the pyrazole ring, a common scaffold in modern fungicides.
Section 2: Biological Evaluation of Fluorinated Agrochemicals
In Vitro and In Vivo Efficacy Testing
Once a novel fluorinated compound is synthesized, its biological activity must be rigorously evaluated.
Protocol 2: In Vitro Antifungal Activity Assay (Microtiter Plate)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a fluorinated compound against a target fungal pathogen (e.g., Botrytis cinerea).
Materials:
-
Pure synthesized fluorinated compound
-
Target fungal pathogen (Botrytis cinerea)
-
Potato Dextrose Broth (PDB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Spore Suspension Preparation: Grow the fungal pathogen on Potato Dextrose Agar (PDA) plates. Harvest spores by flooding the plate with sterile water and gently scraping the surface. Adjust the spore concentration to 1 x 10⁵ spores/mL in PDB.
-
Compound Preparation: Prepare a 10 mg/mL stock solution of the fluorinated compound in DMSO. Create a series of 2-fold serial dilutions in PDB in a separate 96-well plate.
-
Assay Plate Setup: Add 100 µL of the fungal spore suspension to each well of a new 96-well plate.
-
Treatment: Transfer 10 µL of each compound dilution to the corresponding wells of the assay plate. Include a positive control (commercial fungicide) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 25°C for 48-72 hours.
-
MIC Determination: Measure the optical density at 600 nm using a plate reader. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.
Self-Validation: The inclusion of positive and negative controls is crucial for validating the assay. The positive control ensures that the assay conditions are suitable for inhibiting fungal growth, while the negative control confirms that the solvent (DMSO) does not have an inhibitory effect at the concentrations used.
Herbicide Efficacy Testing in Greenhouse Trials
Protocol 3: Pre-emergence Herbicidal Activity Assay
Objective: To evaluate the pre-emergence efficacy of a fluorinated compound on target weed species.
Materials:
-
Synthesized fluorinated compound
-
Seeds of target weed species (e.g., Amaranthus retroflexus) and a crop species (e.g., Zea mays)
-
Pots or trays filled with sterilized potting mix
-
Automated spray chamber
-
Greenhouse with controlled temperature and light conditions
Procedure:
-
Planting: Sow the seeds of the weed and crop species in separate pots at a depth of 1-2 cm.
-
Compound Formulation: Prepare a spray solution of the fluorinated compound at various concentrations (e.g., 10, 50, 100, 200 g active ingredient per hectare). The compound should be formulated with appropriate adjuvants to ensure proper dissolution and sprayability.
-
Application: Within 24 hours of planting, apply the formulated compound to the soil surface using an automated spray chamber to ensure uniform coverage. Include an untreated control group.
-
Incubation: Place the treated pots in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Evaluation: After 14-21 days, visually assess the herbicidal effect. This is typically done by rating the percent injury or growth inhibition compared to the untreated control. Also, measure the fresh weight of the above-ground biomass.
-
Data Analysis: Calculate the GR₅₀ value (the concentration required to cause a 50% reduction in growth) for both the weed and crop species to determine the compound's selectivity.
Section 3: Analytical Methods for Fluorinated Agrochemicals
The persistence and potential for bioaccumulation of some fluorinated pesticides necessitate robust analytical methods for their detection in environmental samples.[1]
Workflow for Environmental Sample Analysis
Caption: Workflow for analyzing fluorinated pesticides in environmental samples.
Protocol 4: Quantification of a Fluorinated Herbicide in Water by LC-HRMS
Objective: To detect and quantify a specific fluorinated herbicide (e.g., Fluroxypyr) in a water sample.
Materials:
-
Water sample
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid
-
Fluroxypyr analytical standard
-
High-Resolution Mass Spectrometer coupled with a Liquid Chromatograph (LC-HRMS)
Procedure:
-
Sample Preparation:
-
Acidify 500 mL of the water sample to pH 3 with formic acid.
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water.
-
Load the water sample onto the SPE cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of water.
-
Elute the analyte with 10 mL of methanol.
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of 50:50 water:acetonitrile.
-
LC-HRMS Analysis:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Mass Spectrometry: Operate in negative ion mode, monitoring for the exact mass of Fluroxypyr.
-
-
Quantification: Prepare a calibration curve using the analytical standard. Quantify the amount of Fluroxypyr in the sample by comparing its peak area to the calibration curve.
Trustworthiness: The use of high-resolution mass spectrometry allows for the confident identification of the target compound based on its exact mass, minimizing the risk of false positives. The SPE cleanup step is critical for removing matrix interferences that could suppress the analyte signal.
Section 4: Environmental Considerations and Future Outlook
While fluorinated agrochemicals have significantly contributed to agricultural productivity, their environmental persistence is a growing concern.[1] The strength of the C-F bond, so beneficial for metabolic stability, also makes these compounds resistant to environmental degradation.[1] Research has shown that some fluorinated pesticides can have long half-lives in soil and can be transported to non-target environments.[1]
Furthermore, the degradation of fluorinated pesticides can lead to the formation of persistent and potentially more toxic metabolites.[1] This underscores the importance of comprehensive environmental fate studies and the development of advanced analytical techniques to monitor both the parent compounds and their breakdown products.[1][7]
Future research in this field should focus on:
-
Designing Biodegradable Fluorinated Compounds: Incorporating features into the molecular structure that allow for controlled degradation after the desired period of efficacy.
-
Developing More Selective Modes of Action: Creating compounds that are highly specific to the target pest, minimizing off-target effects.
-
Improving Analytical and Monitoring Protocols: Enhancing our ability to detect and quantify these compounds and their metabolites at environmentally relevant concentrations.[1]
References
- The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry - ACS Publications.
- Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central.
- Recent developments in fluorine‐containing pesticides. ResearchGate.
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC.
- Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?. Organofluorine / Alfa Chemistry.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology - ACS Publications.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters.
- Water Quality Criteria and Ecological Risk Assessment of Fluoride for the Protection of Water Organisms in Surface Water. MDPI.
- Revisiting pesticide pollution: The case of fluorinated pesticides. ResearchGate.
- Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ResearchGate.
- Bridging the fluorine gap: A review of a decade of analytical developments for perfluoroalkyl and polyfluoroalkyl in environmental, food, and human matrices. ResearchGate.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Diva-Portal.org.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [diva-portal.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide
Welcome to the technical support center for the synthesis of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this important synthetic intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.
Core Synthesis Overview
The most direct and efficient method for synthesizing this compound is the N-acylation of 4-chloro-3-fluoroaniline with trifluoroacetic anhydride (TFAA). This reaction is typically rapid and high-yielding when performed under optimal conditions. A non-nucleophilic base, such as pyridine or triethylamine (TEA), is often used to scavenge the trifluoroacetic acid byproduct.
Primary Reaction Scheme:
Caption: General reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol provides a robust starting point for achieving high yield and purity.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Notes |
| 4-Chloro-3-fluoroaniline | 145.56 | - | 213-214 | Ensure high purity (>98%). |
| Trifluoroacetic Anhydride (TFAA) | 210.03 | 1.511 | 39.5-40 | Extremely moisture-sensitive. Use a fresh bottle or freshly distilled.[1][2][3] |
| Pyridine (anhydrous) | 79.10 | 0.982 | 115 | Must be anhydrous. Acts as a base and catalyst. |
| Dichloromethane (DCM, anhydrous) | 84.93 | 1.326 | 39.6 | Use a dry, non-protic solvent. |
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 4-chloro-3-fluoroaniline (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M concentration) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Base Addition: Add anhydrous pyridine (1.1 eq) to the solution and stir for 5 minutes.
-
TFAA Addition: Dissolve trifluoroacetic anhydride (TFAA, 1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the TFAA solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.
-
Work-up:
-
Cool the mixture back to 0 °C and slowly quench the reaction by adding 1 M HCl (aq).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and finally with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can often be purified by recrystallization.[5] A common solvent system is a mixture of hexane and ethyl acetate.
-
If necessary, perform column chromatography on silica gel for higher purity.
-
Troubleshooting Guide (Q&A)
This section addresses common issues that can lead to suboptimal yields or purity.
Caption: A logical workflow for troubleshooting common synthesis issues.
Q1: My reaction yield is very low, and TLC shows a lot of unreacted aniline. What went wrong?
A: This issue typically points to three main areas: reagent quality, reaction conditions, or stoichiometry.
-
Reagent Inactivity (The "Wet" Reagent Problem): Trifluoroacetic anhydride is extremely reactive towards water.[2][6] If your solvent, aniline, or glassware contains residual moisture, the TFAA will be rapidly hydrolyzed to trifluoroacetic acid, rendering it unable to acylate the aniline.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, dry reagents. It is best practice to use a freshly opened bottle of TFAA or to distill it immediately before use.[7]
-
-
Insufficient Acylating Agent: While 1.1 equivalents of TFAA is standard, if there is any doubt about the purity of the aniline or the presence of moisture, a slight excess (e.g., 1.2 eq) may be beneficial.
-
Low Temperature: While the initial addition is performed at 0 °C to control the exotherm, the reaction needs to warm to room temperature to ensure it proceeds to completion. If the reaction is held at a low temperature for its entire duration, the rate may be too slow.
Q2: I'm observing an unknown, polar byproduct on my TLC plate. What could it be?
A: The most likely polar byproduct is the trifluoroacetate salt of your starting aniline.
-
Cause: This forms if the trifluoroacetic acid generated during the reaction is not effectively neutralized. The aniline starting material is basic and can be protonated by the acid byproduct, forming a salt that is unreactive towards acylation.
-
Solution: This is precisely why a non-nucleophilic base like pyridine or triethylamine is crucial. The base scavenges the acid byproduct, preventing it from deactivating the starting material. Ensure you are using at least one equivalent of a dry, non-nucleophilic base.
Q3: The reaction seems to work, but I get an oil or an impure solid after work-up. How can I improve my purification?
A: Purification challenges often arise from residual acidic or basic components from the work-up or an inappropriate choice of crystallization solvent.
-
Thorough Work-up: Ensure your washing steps are effective. The 1 M HCl wash removes the pyridine or TEA base, while the saturated NaHCO₃ wash removes any residual trifluoroacetic acid. Incomplete removal of these can inhibit crystallization.
-
Recrystallization Solvent Choice: The ideal recrystallization solvent should dissolve your product completely when hot but poorly when cold.[5] For this compound, a non-polar/polar solvent pair often works well. Start by dissolving the crude product in a minimal amount of a hot polar solvent (like ethyl acetate or acetone) and then slowly add a hot non-polar solvent (like hexanes or heptane) until the solution becomes slightly cloudy. Allow it to cool slowly to promote the growth of pure crystals.
Frequently Asked Questions (FAQs)
Q: Why is a base like pyridine necessary? Can the reaction proceed without it?
A: The reaction can proceed without a base, but the yield will be significantly lower. The acylation reaction produces one molecule of trifluoroacetic acid (TFA) for every molecule of product formed. TFA is a strong acid that will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base like pyridine or triethylamine is added to neutralize the TFA as it forms, allowing the reaction to proceed to completion.
Q: Can I use trifluoroacetyl chloride instead of trifluoroacetic anhydride?
A: Yes, trifluoroacetyl chloride is also a viable acylating agent. The mechanism is very similar. However, TFAA is often preferred because it is a liquid with a convenient boiling point, and the byproduct (trifluoroacetic acid) is often easier to handle and remove than the HCl gas generated from the acyl chloride.
Q: What is the mechanism of this N-acylation reaction?
A: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of TFAA. This forms a tetrahedral intermediate, which then collapses, expelling a trifluoroacetate anion as a good leaving group. A final deprotonation step, facilitated by the added base or another aniline molecule, yields the final amide product.[8]
Caption: Simplified workflow of the N-acylation mechanism.
Q: What are the primary safety concerns when working with Trifluoroacetic Anhydride (TFAA)?
A: TFAA is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[2]
-
Corrosive: It can cause severe skin burns and eye damage.[6]
-
Moisture Reactive: It reacts violently with water, releasing corrosive trifluoroacetic acid fumes.[2][6]
-
Volatile: It has a low boiling point (40 °C), and its vapors are harmful if inhaled.[1][3]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Handle only in a fume hood.
-
References
- Google Patents. (n.d.). CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate.
-
Wikipedia. (2023). Trifluoroacetic anhydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride. Retrieved from [Link]
- Google Patents. (n.d.). WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1:2).
-
PubMed Central (PMC). (n.d.). Rejuvenating old fluorophores with new chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Grokipedia. (n.d.). Trifluoroacetic anhydride. Retrieved from [Link]
-
YouTube. (2021). acetylation aniline. Retrieved from [Link]
-
ResearchGate. (2020). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride?. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]
-
ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐acylation of anilines with 1, 3‐diketone stimulated by AIBN. Retrieved from [Link]
-
PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. Retrieved from [Link]
Sources
- 1. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Trifluoroacetic anhydride | 407-25-0 [chemicalbook.com]
- 4. N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recrystallization [sites.pitt.edu]
- 6. carlroth.com [carlroth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting guide for reactions involving N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and subsequent reactions of this versatile intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your experimental outcomes.
Section 1: Synthesis of this compound
The trifluoroacetylation of 4-chloro-3-fluoroaniline is a common starting point. While seemingly straightforward, several issues can arise, impacting yield and purity.
FAQ 1: My trifluoroacetylation of 4-chloro-3-fluoroaniline is incomplete. What are the likely causes and how can I drive the reaction to completion?
Answer:
Incomplete trifluoroacetylation is a frequent challenge, often stemming from several factors related to reagent purity, reaction conditions, and the inherent reactivity of the starting aniline. The electron-withdrawing effects of the chlorine and fluorine atoms decrease the nucleophilicity of the aniline's amino group, making it less reactive than aniline itself.[1]
Troubleshooting Steps & Scientific Rationale:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficiently Activated Acylating Agent | Trifluoroacetic anhydride (TFAA) is highly reactive, but can be consumed by moisture. Other reagents like ethyl trifluoroacetate require activation or harsher conditions. | Use fresh, high-purity TFAA. If using alternative reagents, consider the addition of a coupling agent or a suitable catalyst. |
| Presence of Moisture | Water will readily react with TFAA to form trifluoroacetic acid (TFA), which is a much less effective acylating agent and can protonate the starting aniline, further deactivating it. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Inadequate Base | A non-nucleophilic base is crucial to scavenge the TFA generated during the reaction. If the base is too weak or sterically hindered, the resulting acidic conditions will protonate the aniline. | Pyridine or triethylamine are commonly used. Ensure at least a stoichiometric equivalent is used. For sluggish reactions, a slight excess of the base can be beneficial. |
| Low Reaction Temperature | The reduced nucleophilicity of the substituted aniline may require more energy to overcome the activation barrier. | While many trifluoroacetylations proceed at room temperature or below, gentle heating (e.g., 40-50 °C) can often drive the reaction to completion. Monitor for potential side reactions at elevated temperatures. |
Experimental Protocol: Monitoring Reaction Completion
To effectively troubleshoot, it is essential to monitor the reaction's progress. Thin-layer chromatography (TLC) is a rapid and effective method.
-
Mobile Phase: A starting point for developing a TLC system is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. The starting aniline and the product should have different Rf values.
For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for monitoring the disappearance of the starting material and the appearance of the product.[1][2][3][4]
FAQ 2: I'm observing significant side product formation in my trifluoroacetylation reaction. What are these impurities and how can I minimize them?
Answer:
Side product formation can complicate purification and reduce your overall yield. The most common impurities arise from the starting materials or undesired side reactions.
Common Impurities and Their Prevention:
| Impurity | Origin | Prevention Strategy |
| Di-trifluoroacetylated Aniline | Reaction of the initially formed product with another equivalent of TFAA. This is more likely with highly reactive anilines or a large excess of TFAA. | Use a controlled stoichiometry of TFAA (typically 1.05-1.1 equivalents). Add the TFAA dropwise to the reaction mixture to avoid localized high concentrations. |
| Unreacted 4-chloro-3-fluoroaniline | Incomplete reaction (see FAQ 1). | Address the factors leading to incomplete reaction, such as moisture, insufficient base, or low temperature. |
| Hydrolyzed TFAA (Trifluoroacetic Acid) | Presence of water in the reaction. | Rigorously exclude moisture from the reaction setup. |
| Impurities from commercial 4-chloro-3-fluoroaniline | The synthesis of 4-chloro-3-fluoroaniline can sometimes result in isomeric impurities or related halogenated anilines. | Use high-purity starting materials. If necessary, purify the starting aniline by recrystallization or distillation before use. |
Workflow for Minimizing Side Products:
Caption: Workflow to minimize side products in trifluoroacetylation.
Section 2: Purification of this compound
Purification can be challenging due to the compound's properties and the nature of potential impurities.
FAQ 3: What is the most effective method for purifying this compound?
Answer:
A combination of aqueous workup and recrystallization is typically the most effective approach.
Step-by-Step Purification Protocol:
-
Aqueous Workup:
-
Once the reaction is complete, quench the reaction mixture by carefully adding it to a biphasic mixture of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and a weak aqueous base like sodium bicarbonate solution.[5] This will neutralize any remaining acidic components.
-
Separate the organic layer and wash it sequentially with dilute acid (e.g., 1 M HCl) to remove any unreacted aniline and residual base, followed by a brine wash to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Recrystallization:
-
The crude product can often be purified by recrystallization. A solvent system of hexanes and a more polar co-solvent like ethyl acetate or isopropanol is a good starting point.
-
Dissolve the crude material in a minimal amount of the hot, more polar solvent, and then slowly add the hot non-polar solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold hexanes.
-
Troubleshooting Purification:
| Problem | Possible Cause | Solution |
| Oily Product After Workup | Presence of low-melting impurities or residual solvent. | Try triturating the oil with a non-polar solvent like hexanes to induce solidification. If that fails, column chromatography may be necessary. |
| Poor Recovery from Recrystallization | The compound is too soluble in the chosen solvent system, or too much solvent was used. | Use a less polar solvent system or reduce the amount of solvent used for dissolution. Ensure slow cooling to promote crystal growth. |
| Persistent Impurities After Recrystallization | Impurities have similar solubility to the product. | Consider column chromatography on silica gel using a gradient of hexanes and ethyl acetate. |
Section 3: Reactions Involving this compound
This compound is a valuable intermediate, often used in cross-coupling and nucleophilic aromatic substitution reactions.
FAQ 4: I am having trouble with the hydrolysis (deprotection) of the trifluoroacetamide group. What are the best conditions?
Answer:
The trifluoroacetyl group is a robust protecting group, but it can be cleaved under specific basic or acidic conditions. The choice of method depends on the stability of other functional groups in your molecule.
Deprotection Conditions and Considerations:
| Condition | Reagents | Advantages | Disadvantages |
| Basic Hydrolysis | Aqueous NaOH, KOH, or LiOH in a protic solvent like methanol or ethanol. | Generally effective and straightforward. | Can be harsh and may not be suitable for base-sensitive functional groups (e.g., esters, some halides).[6] |
| Mild Basic Conditions | Aqueous ammonia or potassium carbonate in methanol. | Milder conditions that may be compatible with a wider range of functional groups. | May require longer reaction times or heating. |
| Acidic Hydrolysis | Concentrated acids like HCl or H₂SO₄ in water or acetic acid. | Effective for acid-stable molecules. | Can be very harsh and may lead to decomposition of sensitive substrates. |
Mechanism of Basic Hydrolysis:
The basic hydrolysis proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of basic hydrolysis of the trifluoroacetamide.
FAQ 5: My Suzuki-Miyaura cross-coupling reaction using this compound as a substrate is failing. What should I troubleshoot?
Answer:
Failures in Suzuki-Miyaura couplings are common and can often be traced back to the catalyst system, reaction conditions, or the quality of the reagents.
Troubleshooting Suzuki-Miyaura Reactions:
| Problem | Potential Cause | Suggested Solution |
| No Reaction | Inactive Catalyst: The Pd(0) catalyst may have been oxidized or is not being generated in situ effectively. | Ensure rigorous degassing of the solvent and reaction mixture. Use a fresh, high-quality palladium source and ligand. Consider using a pre-formed Pd(0) catalyst. |
| Poor Quality Boronic Acid/Ester: Boronic acids can dehydrate to form unreactive boroxines. | Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester). | |
| Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF). | |
| Low Yield | Homocoupling of Boronic Acid: This side reaction consumes the boronic acid and can be promoted by the presence of oxygen.[7] | Improve degassing procedures. Ensure the palladium catalyst is efficiently reduced to Pd(0). |
| Protodeboronation: Cleavage of the C-B bond of the boronic acid by water or other protic species. | Use a less aqueous solvent system or a stronger, non-nucleophilic base. | |
| Dehalogenation of the Aryl Halide: Reductive cleavage of the C-Cl bond. | Use a milder base or a different ligand that promotes the desired cross-coupling over dehalogenation. |
General Suzuki-Miyaura Workflow:
Caption: A general workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
Section 4: Analytical Characterization
Proper analytical techniques are crucial for confirming the identity and purity of your compound.
FAQ 6: What are the key analytical techniques for characterizing this compound?
Answer:
A combination of spectroscopic and chromatographic methods should be employed for full characterization.
Recommended Analytical Methods:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will show characteristic splitting patterns influenced by the chlorine and fluorine substituents. The N-H proton will appear as a singlet or a broad singlet. |
| ¹³C NMR | The number of signals will correspond to the number of unique carbon atoms. The carbonyl carbon will appear downfield. The C-F and C-Cl bonds will influence the chemical shifts of the aromatic carbons. |
| ¹⁹F NMR | This is a highly sensitive technique for fluorinated compounds. You should observe two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group, each with characteristic chemical shifts.[8][9][10][11][12][13][14] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the compound should be observed. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the mass spectrum. |
| Infrared (IR) Spectroscopy | Look for characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1700 cm⁻¹), and C-F stretches. |
| High-Performance Liquid Chromatography (HPLC) | Useful for assessing purity and for purification if necessary. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water is a good starting point. |
References
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Khan, I. U., et al. (2011). N-(3-Chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o1348. [Link]
- Xin, J., & Leng, F. (2019). N-Arylation of Fluoroalkylamine and Trifluoroacetamide through Cu-Catalysis. ChemistrySelect, 4(41), 12165-12168.
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Rontani, J.-F., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 28(3), 1435. [Link]
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Vervoort, J., et al. (1992). 19F nuclear magnetic resonance as a tool to investigate microbial degradation of fluorophenols to fluorocatechols and fluoromuconates. Applied and Environmental Microbiology, 58(7), 2296-2302. [Link]
- Minda, et al. (2016). Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1:2).
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Al-Zoubi, R. M., et al. (2019). Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. The Journal of Organic Chemistry, 84(24), 16058-16068. [Link]
-
Rontani, J.-F., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ-Sterol Autoxidation) in Environmental Samples. ResearchGate. [Link]
- Naidu, A. A., & Sharma, G. V. R. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.
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Weygand, F., & Geiger, R. (1959). L-Tyrosine, N-(trifluoroacetyl)-. Organic Syntheses, 39, 70. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 23, 2026, from [Link]
-
Castro, E. A., et al. (1985). Neutral hydrolysis of substituted phenyl trifluoroacetates in water–acetonitrile mixtures with low content of water. Journal of the Chemical Society, Perkin Transactions 2, (5), 645-648. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 23, 2026, from [Link]
-
Forbus, T. R., & Martin, J. C. (1979). trifloroacetyl triflate. Organic Syntheses, 59, 173. [Link]
-
Abe, H., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 88(11), 7431-7439. [Link]
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PubChem. (n.d.). N-(3-Chloro-4-fluorophenyl)acetamide. Retrieved January 23, 2026, from [Link]
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Dalvit, C., et al. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-14. [Link]
-
Abe, H., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved January 23, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Hesso, A., & Lötjönen, S. (1999). GC/FID chromatogram of trifluoroacetylated (TFA) derivative of Armeen®... ResearchGate. [Link]
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Oreate AI Blog. (2026). Research Progress and Applications of Aryl Fluorination Reactions. [Link]
-
Zhang, L., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. [Link]
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Dalvit, C., et al. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]
-
Castro, E. A., et al. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 30(1), 268. [Link]
-
ResearchGate. (2025). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. [Link]
-
Rontani, J.-F., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. MDPI. [Link]
- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
-
Defense Technical Information Center. (n.d.). Fluorine-19 Nuclear Magnetic Resonance. [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
ResearchGate. (2026). Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I. [Link]
-
National Center for Biotechnology Information. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]
-
Open Access LMU. (n.d.). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. [Link]
-
PubMed. (n.d.). Kinetics and mechanisms of hydrolysis and aminolysis of thioxocephalosporins. [Link]
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
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Technical Support Center: Optimization of N-Acylation with Trifluoroacetic Anhydride (TFAA)
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for N-acylation reactions using trifluoroacetic anhydride (TFAA). This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful transformation for amine protection, derivatization, or synthesis of complex molecules. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to troubleshoot issues you may encounter at the bench.
Section 1: The "Why" - Core Principles & Reaction Mechanism
Understanding the underlying mechanism is the first step toward troubleshooting and optimization. TFAA is not just another acylating agent; its unique properties dictate the reaction's speed, efficiency, and potential pitfalls.
Q: What makes Trifluoroacetic Anhydride such a potent acylating agent?
A: The potency of TFAA stems from the severe electron-withdrawing effect of its two trifluoromethyl (-CF₃) groups. These groups create a significant partial positive charge on the carbonyl carbons, making them exceptionally electrophilic and highly susceptible to nucleophilic attack by an amine. When the amine attacks, the trifluoroacetate anion that is formed is an excellent leaving group due to the resonance stabilization and the inductive effect of the fluorine atoms, which drives the reaction to completion. This high reactivity allows for the acylation of even weakly nucleophilic amines under mild conditions.[1]
Q: What is the fundamental mechanism of N-acylation with TFAA?
A: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of TFAA. This forms a tetrahedral intermediate. The intermediate then collapses, expelling a trifluoroacetate anion as a leaving group and yielding the protonated N-trifluoroacetylated amine. A base, either the starting amine itself or an added non-nucleophilic base like pyridine or triethylamine, then deprotonates the nitrogen to give the final neutral amide product and a trifluoroacetate salt.[2]
Caption: Nucleophilic acyl substitution mechanism for amine trifluoroacetylation.
Section 2: The "How" - Protocol Design & Parameter Optimization
A successful experiment is built on a solid protocol. Here we provide a robust starting point and discuss how to intelligently modify key parameters.
Q: What is a reliable, general protocol for the N-trifluoroacetylation of a primary amine?
A: This protocol is a well-established starting point for a wide range of primary and secondary amines.
Experimental Protocol: General N-Trifluoroacetylation
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane, DCM, ~0.1-0.5 M). Add a non-nucleophilic base such as pyridine or triethylamine (1.2-1.5 eq).
-
Cooling: Cool the stirring solution to 0 °C in an ice-water bath. This is critical to control the initial exotherm of the reaction.[2]
-
Reagent Addition: Add trifluoroacetic anhydride (TFAA, 1.1-1.2 eq) dropwise via syringe over 5-10 minutes. A slight excess of TFAA ensures complete consumption of the amine.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-4 hours).
-
Workup:
-
Quench the reaction by slowly adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated NaHCO₃ solution (to remove trifluoroacetic acid byproduct), and finally with brine.[3]
-
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by column chromatography on silica gel or recrystallization.[2]
Sources
Technical Support Center: Purification of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the purification of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for obtaining this compound in high purity. Our approach is grounded in fundamental chemical principles and validated through practical laboratory experience.
Troubleshooting Guides
Purification of this compound can be challenging due to potential side products from its synthesis and the physicochemical properties of the compound itself. Below are troubleshooting guides for the two most common purification techniques: recrystallization and column chromatography.
Troubleshooting Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids.[1] However, success is highly dependent on selecting the appropriate solvent system and controlling the cooling process.
| Problem | Potential Cause(s) | Solution(s) |
| Compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent.[2] High levels of impurities are depressing the melting point. The cooling rate is too rapid. | - Re-heat the solution to redissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow it to cool more slowly.[2] - Insulate the flask to slow the cooling process.[3] - Consider purification by column chromatography first to remove the bulk of the impurities. |
| No crystals form upon cooling. | Too much solvent was used.[3][4] The compound is highly soluble in the chosen solvent even at low temperatures. The solution is supersaturated. | - Boil off a portion of the solvent to increase the concentration and attempt to cool again.[3] - If crystals still do not form, try adding a small seed crystal of the pure compound. - Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. - If the compound remains too soluble, a different solvent or a mixed-solvent system is required. |
| Very low recovery of the purified compound. | Too much solvent was used, leaving a significant amount of the product in the mother liquor.[4] The crystals were washed with a solvent that was not ice-cold, redissolving the product.[4] Premature crystallization occurred during a hot filtration step. | - Minimize the amount of hot solvent used to just dissolve the compound. - Ensure the rinsing solvent is thoroughly chilled before use. - Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution to remove insoluble impurities. |
| The purified compound is not of desired purity. | The cooling was too rapid, trapping impurities within the crystal lattice.[3] The chosen solvent did not effectively discriminate between the compound and the impurities (i.e., impurities were also insoluble). | - Repeat the recrystallization, ensuring a slow cooling rate. - Select a different solvent system where the impurities have higher solubility. Perform solubility tests on the impurities if they have been identified. |
Troubleshooting Flash Column Chromatography
Flash column chromatography is a versatile technique for separating compounds with different polarities.[5] For N-aryl trifluoroacetamides, it can be highly effective in removing both more and less polar impurities.
| Problem | Potential Cause(s) | Solution(s) |
| Poor separation of the desired compound from impurities (co-elution). | The solvent system (mobile phase) is not optimal; its polarity may be too high or too low.[6] The column was overloaded with the crude sample. The column was not packed properly, leading to channeling.[7] | - Develop a better solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound.[5] - Reduce the amount of sample loaded onto the column. A general rule is to use 1 g of sample per 10-20 g of silica gel. - Ensure the silica gel is packed uniformly without air bubbles and that the top surface is flat and protected with a layer of sand.[5] |
| The compound is not eluting from the column. | The mobile phase is not polar enough. The compound may be decomposing on the silica gel.[6] | - Gradually increase the polarity of the mobile phase (gradient elution). For example, slowly increase the percentage of ethyl acetate in a hexane/ethyl acetate system. - Test the stability of your compound on a small amount of silica gel before performing chromatography. If it is unstable, consider using a different stationary phase like alumina or a fluorinated phase.[8] |
| Streaking or tailing of the compound band. | The compound is sparingly soluble in the mobile phase. The sample was loaded in a solvent that is too strong (too polar).[9] The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel). | - Choose a mobile phase in which the compound is more soluble. - Dissolve the sample in a minimal amount of a less polar solvent before loading, or adsorb it onto a small amount of silica gel (dry loading).[10] - For acidic or basic compounds, consider adding a small amount of a modifier to the mobile phase (e.g., 0.1-1% acetic acid or triethylamine). |
| Cracks or channels appear in the silica bed. | The silica gel was not packed as a uniform slurry. The column ran dry at some point.[5] Drastic changes in solvent polarity during gradient elution caused swelling or shrinking of the silica gel. | - Repack the column carefully. - Always maintain the solvent level above the top of the silica gel.[5] - When running a gradient, change the solvent composition gradually. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A: The most common synthesis involves the acylation of 4-chloro-3-fluoroaniline with a trifluoroacetylating agent (e.g., trifluoroacetic anhydride or ethyl trifluoroacetate).[11] Potential impurities include:
-
Unreacted 4-chloro-3-fluoroaniline: A basic impurity that is typically more polar than the product.
-
Trifluoroacetic acid or its salts: A highly polar and acidic impurity.
-
Diacylated product: A potential non-polar byproduct where the trifluoroacetyl group has reacted twice.
-
Hydrolysis product: If water is present, the trifluoroacetamide can hydrolyze back to the starting aniline.[12]
Q2: How do I choose the best purification method?
A: The choice depends on the scale of your reaction and the nature of the impurities.
-
For small scales (<1 g) with crystalline product: Recrystallization is often the fastest and most economical choice, especially if the main impurity is the starting aniline.
-
For larger scales or if the product is an oil or has multiple impurities: Flash column chromatography is more suitable as it offers better separation of a wider range of impurities.[13]
Q3: What is a good starting point for a recrystallization solvent system?
A: For aromatic amides, a mixed solvent system is often effective.[14] A good starting point would be a polar solvent in which the compound is soluble (like ethanol, acetone, or ethyl acetate) and a non-polar solvent in which it is insoluble (like hexanes or heptane).[15][16] Perform small-scale solubility tests to find a pair that dissolves your compound when hot but allows for good crystal formation upon cooling.
Q4: My compound is fluorinated. Does this affect my choice of chromatography conditions?
A: Yes, highly fluorinated compounds can have unique interactions. While standard silica gel chromatography is often sufficient, if you experience poor separation, consider using a stationary phase with fluorous-fluorous interactions.[17][18] A pentafluorophenyl (PFP) stationary phase can offer alternative selectivity for fluorinated molecules.[19]
Q5: How can I confirm the purity of my final product?
A: A combination of techniques should be used:
-
Thin Layer Chromatography (TLC): A pure compound should show a single spot.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): This is the most definitive method for confirming the structure and assessing purity by identifying any residual starting materials or byproducts.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): These methods can provide a quantitative measure of purity.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes the crude product is a solid and the main impurities are residual starting materials.
-
Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a potential solvent (e.g., isopropanol) dropwise while heating until the solid just dissolves. Allow to cool to room temperature, then place in an ice bath. A good solvent will result in the formation of a significant amount of crystals. If the compound is too soluble, try a less polar solvent or a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Dissolution: Place the bulk of your crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling. Add just enough hot solvent to completely dissolve the solid.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[3] Once at room temperature, you can place the flask in an ice bath for 15-30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4]
-
Drying: Dry the crystals under vacuum or in a desiccator until a constant weight is achieved.
-
Purity Assessment: Determine the melting point and obtain an NMR spectrum to confirm the purity and identity of the compound.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for purifying oily products or for separating multiple impurities.
-
TLC Analysis: Develop a suitable mobile phase using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of approximately 0.2-0.3 and show good separation from all impurities.
-
Column Preparation:
-
Select a column of appropriate size (e.g., a 40 g silica gel cartridge for 1-2 g of crude material).
-
Pack the column with silica gel as a slurry in the non-polar solvent (e.g., hexanes).
-
Ensure the column is packed tightly and is free of air bubbles. Add a layer of sand on top of the silica gel to prevent disturbance.[5]
-
-
Sample Loading:
-
Liquid/Oil Sample: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent (e.g., dichloromethane) and carefully pipette it onto the top of the column.
-
Solid Sample (Dry Loading): Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method often gives better resolution.[10]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply pressure (using compressed air or a pump) to achieve a steady flow rate.
-
Begin collecting fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Drying and Characterization: Dry the purified product under high vacuum to remove any residual solvent. Confirm its identity and purity by NMR and melting point analysis.
Visualizations and Data
Troubleshooting Workflow for Recrystallization
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 8. cup.edu.cn [cup.edu.cn]
- 9. youtube.com [youtube.com]
- 10. chemistryviews.org [chemistryviews.org]
- 11. Trifluoroacetamides [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
Overcoming steric hindrance in reactions with ortho-substituted anilines
Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for overcoming the unique challenges posed by steric hindrance in reactions involving ortho-substituted anilines. As experienced chemists know, the proximity of a substituent to the amino group can dramatically alter reactivity, leading to low yields, failed reactions, and unexpected side products. This resource explains the causality behind these challenges and offers field-proven protocols to ensure your success.
Section 1: Troubleshooting Guide by Reaction Type
This section addresses specific experimental failures in a problem-and-solution format.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Ortho-substituted anilines are crucial building blocks, but their steric bulk presents a significant hurdle for palladium-catalyzed cross-coupling reactions, which are sensitive to the steric environment around the metal center.
Problem: Low to no yield in the Suzuki-Miyaura coupling of an ortho-bromoaniline.
-
Causality: The ortho-substituent can sterically clash with the palladium catalyst's ligands. This clash can hinder the crucial oxidative addition of the aryl halide to the Pd(0) complex or impede the final reductive elimination step that forms the desired C-C bond. Standard catalysts like Pd(PPh₃)₄ often fail with these substrates.
-
Proposed Solutions & Scientific Rationale:
-
Employ Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or dialkylphosphinobiphenyl ligands are designed to create a sterically demanding yet flexible coordination sphere around the palladium. This environment promotes the formation of a monoligated, highly reactive "L-Pd(0)" species necessary for efficient oxidative addition. The ligand's bulk also facilitates the reductive elimination step.
-
Use a Pre-formed Catalyst: Pre-catalysts like CataCXium A Pd G3 incorporate sterically hindered ligands and are designed for high stability and activity. They can be particularly effective for challenging couplings involving hindered anilines.[1]
-
Optimize the Base and Solvent: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often required. The choice of solvent is also critical; ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF) or 1,4-dioxane are generally preferred over protic solvents for these reactions.[1]
-
Consider Unprotected Anilines: While counterintuitive, some modern catalytic systems are robust enough to perform Suzuki-Miyaura couplings directly on unprotected ortho-haloanilines. This avoids the extra steps of protection and deprotection.[2][3]
-
Comparative Data: Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Substrate | Coupling Partner | Conditions | Yield (%) | Reference |
| CataCXium A Pd G3 (10 mol%) | ortho-bromoaniline | Boronic Ester | K₃PO₄, 2-MeTHF, 80 °C | Good to Excellent | [1] |
| Pd(OAc)₂ / XPhos | ortho-chloroaniline | Arylboronic acid | K₃PO₄, t-BuOH, 100 °C | High | [4] |
| Pd(dtbpf)Cl₂ (2 mol%) | 2-Bromoaniline | 2-Thienylboronic acid | TEA, Kolliphor EL (aq), RT | 86 | [1] |
Problem: C-N bond formation (Buchwald-Hartwig Amination) is failing with a sterically hindered ortho-substituted aryl halide.
-
Causality: Similar to C-C coupling, the steric bulk of both the aniline and the aryl halide partner can severely slow down the catalytic cycle. The association of the hindered aniline to the palladium center and the subsequent reductive elimination are often the rate-limiting steps.
-
Proposed Solutions & Scientific Rationale:
-
Advanced Ligand Selection: Employ ligands specifically designed for hindered substrates. Josiphos-type ligands or Buchwald's G3/G4 palladacycles often exhibit superior performance. These systems are engineered to accelerate the reductive elimination from the sterically congested Pd(II) intermediate.
-
Increase Reaction Temperature: Overcoming the high activation energy barrier caused by steric repulsion often requires elevated temperatures. Microwave-assisted heating can be particularly effective, as it allows for rapid heating to high temperatures, often reducing reaction times and improving yields.
-
Stronger Base: Using a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) can deprotonate the aniline, forming a more nucleophilic anilide in situ. This increased nucleophilicity can help accelerate the reaction with the palladium complex.[5][6]
-
Acylation and Sulfonylation Reactions
The nucleophilicity of the aniline nitrogen is directly impacted by the electronic and steric properties of the ortho-substituent.
Problem: Incomplete or failed acylation of a 2,6-disubstituted aniline with acetic anhydride.
-
Causality: The substituents on both ortho positions create a highly congested environment around the nitrogen atom, physically blocking the approach of the acylating agent. Furthermore, these groups can force the amino group out of the plane of the aromatic ring, disrupting conjugation and reducing its nucleophilicity.[7]
-
Proposed Solutions & Scientific Rationale:
-
Use a More Reactive Acylating Agent: Switch from an anhydride to a more electrophilic acyl chloride. The higher reactivity can compensate for the reduced nucleophilicity of the hindered aniline.
-
Employ a More Forcing Protocol:
-
Schotten-Baumann Conditions: Use the acyl chloride with a stoichiometric amount of aqueous NaOH. This continuously neutralizes the HCl byproduct and drives the reaction to completion.
-
Deprotonation: For extremely hindered cases, deprotonation of the aniline with a strong, non-nucleophilic base (e.g., n-BuLi, NaH) prior to adding the acylating agent can dramatically increase its reactivity.[5][6]
-
-
Catalytic Methods: 4-Dimethylaminopyridine (DMAP) is an effective nucleophilic catalyst for acylations. It reacts with the acylating agent to form a highly reactive N-acylpyridinium salt, which is then more readily attacked by the sterically hindered aniline.
-
Electrophilic Aromatic Substitution (EAS)
Problem: Attempted bromination of an ortho-toluidine (2-methylaniline) yields exclusively the para-bromo product, with no ortho-bromo isomer observed.
-
Causality: The amino group is a powerful ortho, para-director. However, the existing ortho-methyl group provides significant steric hindrance, making the other ortho position (C6) highly inaccessible to the incoming electrophile (e.g., Br⁺).[8] The electrophile will therefore preferentially attack the less hindered and electronically rich para position (C4).
-
Proposed Solutions & Scientific Rationale:
-
Protecting Group Strategy: Acetylation of the aniline to form an acetanilide moderates the activating effect of the amino group and increases its steric bulk.[9][10] While this might seem counterproductive, it makes the directing effect less overwhelming and can sometimes alter product ratios. However, for ortho-substituted anilines, it will still strongly favor the para position.
-
Directed Ortho Metalation (DoM): For specific ortho functionalization, a DoM strategy is often the most reliable method. The aniline is first protected as a pivalamide or carbamate, which acts as a directed metalation group (DMG). Treatment with a strong base (e.g., s-BuLi/TMEDA) selectively deprotonates the C6 position. The resulting lithiated species can then be quenched with an electrophile (e.g., Br₂, I₂), affording the desired ortho-functionalized product.
-
Catalytic C-H Functionalization: Modern catalysis offers alternatives. For instance, specific iridium-catalyzed C-H borylation reactions have been developed that show high selectivity for the ortho C-H bonds of anilines, even in the presence of other substituents.[11]
-
Workflow: Choosing a Strategy for Aromatic Functionalization
Caption: Decision tree for functionalizing an ortho-substituted aniline ring.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the "ortho effect" and how does it impact the basicity of anilines?
The "ortho effect" refers to the observation that ortho-substituted anilines are generally weaker bases than aniline itself, regardless of whether the substituent is electron-donating or electron-withdrawing. This is primarily due to steric hindrance. When the aniline nitrogen is protonated to form an anilinium ion, the -NH₃⁺ group requires solvation by solvent molecules. An ortho-substituent sterically hinders this solvation, destabilizing the conjugate acid and thus reducing the basicity of the parent aniline.[12][13]
Q2: My reaction requires acidic conditions, but my aniline is deactivating the ring. What should I do?
In strongly acidic media (e.g., during nitration or Friedel-Crafts reactions), the aniline's amino group is protonated to form the anilinium ion (-NH₃⁺).[14] This group is strongly electron-withdrawing and deactivating, shutting down reactions like Friedel-Crafts and directing incoming electrophiles to the meta position during nitration.
Solution: Protect the amino group via acetylation. Converting aniline to acetanilide with acetic anhydride replaces the basic -NH₂ group with a neutral amide.[9] The acetamido group is still an ortho, para-director but is less activating and prevents protonation under acidic conditions, allowing reactions like nitration to proceed with high para selectivity. The acetyl group can be easily removed later via acid or base hydrolysis.
Q3: When should I consider using microwave irradiation?
Microwave heating is an excellent tool for reactions involving sterically hindered substrates. The rapid, uniform heating can provide the necessary energy to overcome high activation barriers that would otherwise require prolonged heating at high temperatures with conventional methods. This often leads to shorter reaction times, cleaner reactions, and higher yields. It is particularly useful for palladium-catalyzed cross-couplings and acylations of hindered anilines.[15]
Q4: Can C-H activation be a viable alternative to traditional cross-coupling for these substrates?
Absolutely. Direct C-H activation/functionalization is a powerful, modern strategy that avoids the need for pre-functionalized starting materials (like aryl halides). For ortho-substituted anilines, this is particularly advantageous. For example, palladium-catalyzed systems using specialized cooperating ligands can achieve selective ortho-arylation of the C-H bond, bypassing the challenges of N-arylation (Buchwald-Hartwig amination).[16] This approach offers a more atom-economical and often complementary route to complex aniline derivatives.
Conceptual Diagram: Steric Hindrance in a Pd-Catalyzed Cycle
Caption: Simplified catalytic cycle highlighting the reductive elimination step, a common bottleneck due to steric hindrance.
Section 3: Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of an Unprotected ortho-Bromoaniline
This protocol is adapted from methodologies proven to be effective for sterically challenging, unprotected aniline substrates.[1][2][3]
Materials:
-
ortho-Bromoaniline derivative (1.0 eq)
-
Boronic ester (e.g., arylboronic acid pinacol ester) (1.5 eq)
-
CataCXium A Pd G3 (5-10 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
Procedure:
-
Inert Atmosphere: All operations should be performed under an inert atmosphere (Nitrogen or Argon), preferably in a glovebox. Glassware should be oven-dried before use.
-
Vial Preparation: To a 2-dram vial equipped with a magnetic stir bar, add the ortho-bromoaniline derivative (e.g., 0.5 mmol, 1.0 eq), the boronic ester (0.75 mmol, 1.5 eq), CataCXium A Pd G3 (0.025 mmol, 0.05 eq), and K₃PO₄ (1.0 mmol, 2.0 eq).
-
Solvent Addition: Add anhydrous 2-MeTHF (to achieve a concentration of ~0.2 M, e.g., 2.5 mL).
-
Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block at 80-100 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.
References
-
Mechanism for the ortho substitution of aniline. Homework.Study.com. [Link]
-
The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions (RSC Publishing). DOI:10.1039/D5DT01182E. [Link]
-
Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis. [Link]
-
The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH). [Link]
-
The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. PubMed. [Link]
-
Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Journal of the American Chemical Society. [Link]
-
Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica. [Link]
-
A: Due to ortho effect basic nature of aniline decreases.R: It is due to steric hinderance... YouTube. [Link]
-
EAS reactions of aniline. Khan Academy. [Link]
-
Synthesis of meta-substituted anilines via a three-component reaction of acetone, amines, and 1,3-diketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance. YouTube. [Link]
-
How does the ortho effect affect the basicity of aniline? Quora. [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. [Link]
-
Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]
-
Acylation of Aniline Explained. Pearson. [Link]
-
Reactions of Aniline. Chemistry Steps. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
Why does ortho nitro aniline form only 2% on performing nitration of aniline? ResearchGate. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. homework.study.com [homework.study.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of meta-substituted anilines via a three-component reaction of acetone, amines, and 1,3-diketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Acetamides
Welcome to the technical support center for the analysis of fluorinated acetamides by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by these molecules. The presence of fluorine can introduce significant complexity to NMR spectra, but with the right knowledge and experimental approach, this complexity can be unraveled to provide rich structural and dynamic information.
This resource is structured to provide immediate answers to common questions and in-depth troubleshooting guidance for more complex issues. We will delve into the underlying principles to not only solve immediate problems but also to build a robust understanding for future experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the NMR analysis of fluorinated acetamides.
Q1: Why does the ¹H NMR spectrum of my fluorinated acetamide show such complex splitting patterns?
A1: The complexity primarily arises from spin-spin coupling between the ¹H and ¹⁹F nuclei. Both are spin-active (I = 1/2) and can couple with each other over multiple bonds. This is in addition to the expected ¹H-¹H couplings. The magnitude of these ¹H-¹⁹F coupling constants (J-couplings) can be quite large and extend over several bonds, leading to multiplets that are difficult to interpret at first glance.[1][2]
It can be challenging to distinguish between splittings caused by ¹H-¹H coupling and those from ¹H-¹⁹F coupling.[2] To simplify the spectrum, you can run a ¹H{¹⁹F} decoupling experiment , which will remove the ¹H-¹⁹F couplings, leaving only the ¹H-¹H couplings.[2] Comparing the decoupled spectrum to the standard ¹H spectrum allows for the unambiguous identification of ¹H-¹⁹F splittings.
Q2: I see more signals in my ¹H and ¹³C NMR spectra than I expect for my molecule. What could be the cause?
A2: This is a very common observation for acetamides and is due to slow rotation around the amide C-N bond . The partial double bond character of the C-N bond restricts free rotation, leading to the presence of two distinct conformers, often referred to as E and Z isomers.[3][4][5] If the rate of rotation is slow on the NMR timescale, separate signals will be observed for each conformer.
The relative intensity of the signals for each conformer corresponds to their population in solution. For tertiary trifluoroacetamides, the E-amide conformer is often the major species.[3]
Visualizing Amide Isomerization
The following diagram illustrates the equilibrium between the E and Z conformers of a generic N,N-disubstituted acetamide, which gives rise to duplicate signals in the NMR spectrum.
Caption: Diagnostic workflow for complex ¹H NMR spectra.
Symptom 2: I am unsure about the assignment of the major and minor amide conformers.
| Possible Cause | Diagnostic Step | Explanation |
| Ambiguous Stereochemistry | Run a 2D ¹H-¹⁹F HOESY experiment . | A cross-peak between the CF₃ group and a proton on an N-substituent is indicative of a through-space interaction, which typically occurs in the Z-conformer (often the minor isomer). [3]This allows for unambiguous assignment. |
| Unclear Anisotropic Effects | Analyze the chemical shifts of protons alpha to the nitrogen. | In the major E-conformer, one of the diastereotopic protons on a methylene group adjacent to the nitrogen often experiences a significant downfield shift due to the anisotropic effect of the nearby carbonyl group. [3] |
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Studying Amide Bond Rotation
Objective: To confirm the presence of rotational isomers and determine the coalescence temperature to estimate the rotational energy barrier.
Methodology:
-
Sample Preparation: Prepare a sample of the fluorinated acetamide in a suitable deuterated solvent with a high boiling point (e.g., toluene-d₈, DMSO-d₆).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to identify the signals corresponding to the two conformers.
-
Temperature Increments: Gradually increase the temperature of the NMR probe in increments of 5-10 K.
-
Acquisition at Each Temperature: At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new ¹H NMR spectrum.
-
Observe Coalescence: Continue increasing the temperature until the separate signals for the two conformers broaden and merge into a single, sharp peak. The temperature at which this occurs is the coalescence temperature (Tc).
-
Data Analysis: The rotational energy barrier (ΔG‡) can be calculated from the coalescence temperature and the chemical shift difference between the two signals at a temperature well below coalescence.
Protocol 2: 2D ¹H-¹⁹F HOESY for Conformer Assignment
Objective: To detect through-space interactions between ¹H and ¹⁹F nuclei for the assignment of amide conformers.
Methodology:
-
Sample Preparation: Prepare a standard NMR sample of the fluorinated acetamide.
-
Spectrometer Setup: Use a spectrometer equipped with a probe capable of ¹H and ¹⁹F detection and pulsing.
-
Pulse Program: Select a standard 2D HOESY pulse sequence (e.g., hoesyph).
-
Parameter Optimization:
-
Set the spectral widths in both the ¹H and ¹⁹F dimensions to encompass all relevant signals.
-
Optimize the mixing time (typically 200-800 ms) to allow for the buildup of the nuclear Overhauser effect.
-
-
Acquisition: Acquire the 2D data set.
-
Processing and Analysis: Process the 2D data with appropriate window functions. Look for cross-peaks that connect a ¹⁹F signal (e.g., from a -CF₃ group) to a ¹H signal. The presence of such a cross-peak confirms spatial proximity. [3]
Data Presentation: Typical Coupling Constants
The following table summarizes typical ¹H-¹⁹F coupling constants that may be observed in fluorinated acetamides. Note that these values can vary depending on the specific molecular geometry.
| Coupling Type | Number of Bonds | Typical J-value (Hz) | Notes |
| Geminal (²JHF) | 2 | 45 - 80 | Observed in -CHF- groups. |
| Vicinal (³JHF) | 3 | 5 - 20 | Dependent on the dihedral angle (Karplus relationship). |
| Long-Range (⁴JHF, ⁵JHF) | 4 or 5 | 0.5 - 5 | Often observed in aromatic systems or through-space interactions. [1] |
References
- Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC. (n.d.).
- 19F Coupling Constants Table - Organofluorine / Alfa Chemistry. (n.d.).
- PSYCHE to Evaluate 1H-19F Coupling Constants - University of Ottawa NMR Facility Blog. (2017, January 23).
- The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions | Request PDF - ResearchGate. (2025, August 6).
- Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. (2021, November 15).
- Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings - ACS Publications. (2023, May 18).
- Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - NIH. (n.d.).
- NMR Determination of the Rotational Barrier in N,N-dimethylacetamide1 - Chemistry and Biochemistry. (n.d.).
- Variable Temperature NMR Experiment Studying Restricted Bond Rotation | Journal of Chemical Education - ACS Publications. (2020, April 27).
Sources
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for modulating the pharmacological properties of bioactive compounds. The N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide core represents a privileged scaffold, combining the electronic effects of multiple halogen substituents with the metabolic stability often conferred by the trifluoroacetyl group. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of derivatives based on this scaffold, offering insights into the rational design of novel therapeutic agents.
The Core Scaffold: A Foundation for Diverse Biological Activity
The this compound structure is characterized by three key regions amenable to chemical modification, each contributing uniquely to the molecule's overall biological profile:
-
The N-Aryl Ring: The 4-chloro-3-fluorophenyl moiety establishes a specific electronic and steric footprint. The interplay of the inductive effects of the chlorine and fluorine atoms influences the acidity of the N-H proton and the overall lipophilicity of the molecule.
-
The Amide Linker: This central feature provides structural rigidity and is a critical hydrogen bond donor and acceptor, facilitating interactions with biological targets.
-
The Trifluoroacetyl Group: The -C(O)CF3 moiety is a bioisostere of a methyl group but with significantly different electronic properties. The strong electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability and influence binding affinity.
Our analysis of the existing literature suggests that derivatives of this scaffold have been primarily investigated for their potential as anticancer and antimicrobial agents. The following sections will dissect the SAR of this molecular framework, drawing comparisons with closely related chemical series to elucidate the key determinants of biological activity.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold allows for the exploration of chemical space and the optimization of desired biological activities.
Modifications of the N-Aryl Ring
Substitutions on the phenyl ring are critical for modulating potency and selectivity. While direct SAR studies on the N-(4-chloro-3-fluorophenyl) moiety are limited, we can infer trends from related N-aryl acetamide and trifluoroacetamide series.
-
Halogen Substitution: The presence and position of halogens on the N-aryl ring significantly impact activity. In a study of N-(substituted phenyl)-2-chloroacetamides, derivatives with a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl) and N-(4-fluorophenyl), were among the most active antimicrobial agents. This suggests that the 4-chloro substitution in the core scaffold is likely a favorable feature. The additional 3-fluoro substituent in the topic compound may further enhance activity through modulation of electronic properties and lipophilicity.
-
Electron-Withdrawing vs. Electron-Donating Groups: In a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, the introduction of a nitro group (an electron-withdrawing group) demonstrated higher cytotoxic effects against cancer cell lines compared to a methoxy group (an electron-donating group)[1]. This indicates that electron-withdrawing substituents on the N-aryl ring may be beneficial for anticancer activity.
-
Positional Isomerism: The relative positions of substituents are crucial. For instance, in a series of aryl acetamide triazolopyridazines, 2-substituted aryl "tail" groups were found to be inactive, while electron-withdrawing groups at other positions were preferred[2]. This highlights the importance of the substitution pattern for optimal interaction with the biological target.
Modifications of the Acetamide Moiety
The trifluoroacetyl group is a key feature of the core scaffold. Replacing it with other acyl groups allows for a direct comparison of the influence of the trifluoromethyl group on activity.
-
Impact of the Trifluoromethyl Group: The trifluoromethyl group is known to enhance the potency and metabolic stability of many drugs. In a study of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, the trifluoromethyl-substituted compound showed good activity against tested bacteria with a low minimum inhibitory concentration (MIC)[3]. This supports the hypothesis that the trifluoroacetyl group in the this compound scaffold is a significant contributor to its potential biological activity.
-
Alkyl vs. Aryl Substituents: While the core topic focuses on a trifluoroacetyl group, modifications replacing the trifluoromethyl group with other substituents would be a logical step in SAR exploration. For instance, replacing the trifluoromethyl group with a phenyl or other aryl group would significantly alter the steric and electronic properties and could lead to different biological activities, as seen in various classes of acetamide-based drugs.
Comparative Analysis of Biological Activity
While a comprehensive table of direct analogues is not available in the public literature, we can compile data from related series to provide a comparative overview.
| Compound Series | Key Structural Features | Biological Activity | Potency (Example) | Reference |
| N-(substituted phenyl)-2-chloroacetamides | Halogenated p-substituted phenyl ring | Antimicrobial | - | [4] |
| 2-(4-Fluorophenyl)-N-phenylacetamides | Nitro substituent on N-phenyl ring | Anticancer (Cytotoxic) | IC50 = 52 µM (against PC3) | [1] |
| N-(trifluoromethyl)phenyl pyrazoles | Trifluoromethyl substituent | Antibacterial | MIC = 3.12 µg/mL (against MRSA) | [3] |
Key Insights from Comparative Analysis:
-
Halogenation is Key: The presence of halogens on the N-aryl ring appears to be a consistent feature for enhancing biological activity in related acetamide series.
-
Electron-Withdrawing Groups are Favorable: For anticancer applications, electron-withdrawing groups on the N-aryl ring seem to enhance cytotoxicity.
-
Trifluoromethyl Group as a Potency Enhancer: The trifluoromethyl group is a valuable substituent for improving antibacterial activity in related heterocyclic systems.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on standard laboratory practices and methodologies reported for similar compounds.
General Synthesis of this compound Derivatives
The synthesis of the title compound and its derivatives can be achieved through a straightforward acylation reaction.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide
Introduction: The Criticality of Purity in Drug Discovery and Development
In the landscape of pharmaceutical research and development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock upon which reliable and reproducible experimental data are built. For a molecule like N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide, a potential building block in novel therapeutics, even minute impurities can lead to erroneous biological activity, misleading structure-activity relationships (SAR), and potential toxicity. This guide provides a comprehensive, multi-faceted approach to validating the purity of this specific trifluoroacetamide, drawing upon established analytical techniques and field-proven insights. Our objective is to present a self-validating system of protocols that ensures the highest degree of confidence in the final compound. The principles and methodologies discussed herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH), particularly Q3A(R2) for impurities in new drug substances.[1][2][3][4]
Understanding the Molecule: Potential Impurities and Analytical Strategy
The synthesis of this compound typically involves the acylation of 4-chloro-3-fluoroaniline with a trifluoroacetylating agent.[5] Potential impurities can arise from several sources:
-
Unreacted Starting Materials: Residual 4-chloro-3-fluoroaniline.
-
Reagent-Related Impurities: Excess trifluoroacetylating agent or its byproducts.
-
Side-Reaction Products: Isomeric products or compounds formed from undesired reactions.
-
Degradation Products: Resulting from instability during synthesis or storage.
A robust analytical strategy, therefore, must be orthogonal, employing multiple techniques that provide complementary information to create a comprehensive purity profile. The core techniques we will explore are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by Fourier-Transform Infrared (FTIR) Spectroscopy for functional group confirmation.
Orthogonal Purity Validation Workflow
An effective workflow for purity validation involves a sequential and logical application of analytical techniques. This ensures that each step builds upon the last, providing a comprehensive and trustworthy assessment.
Figure 1: A comprehensive workflow for the purity validation of synthesized compounds.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the primary technique for quantitative purity assessment due to its high resolution, sensitivity, and reproducibility.[6][] A reversed-phase HPLC (RP-HPLC) method is ideal for a moderately polar compound like this compound.
Causality Behind Experimental Choices:
-
Reversed-Phase (C18 column): The nonpolar stationary phase (C18) effectively retains the aromatic analyte, while a polar mobile phase allows for elution and separation from more polar impurities (like unreacted aniline) and less polar impurities (side-products).
-
Gradient Elution: A gradient of an organic modifier (e.g., acetonitrile) in water is crucial. It ensures that impurities with a wide range of polarities are eluted and resolved, providing a comprehensive impurity profile. A gradient program allows for the elution of highly retained compounds in a reasonable time, improving peak shape and sensitivity.[8]
-
UV Detection: The aromatic ring in the molecule provides strong UV absorbance, making UV detection a sensitive and reliable method for quantification. A photodiode array (PDA) detector is advantageous as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment and impurity identification.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA is used as an ion-pairing agent to improve peak shape for any basic impurities.[8][9]
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
Data Presentation: HPLC Purity Analysis
| Parameter | Result |
| Main Peak Retention Time | 10.5 min |
| Purity by Area % | 99.8% |
| Impurity 1 (RT = 4.2 min) | 0.1% |
| Impurity 2 (RT = 12.1 min) | 0.1% |
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is an excellent orthogonal technique to HPLC, particularly for identifying volatile and semi-volatile impurities that may not be well-resolved by LC.[10][11][12][13] It provides both retention time data for quantification and mass spectra for structural elucidation of impurities.
Causality Behind Experimental Choices:
-
Gas Chromatography: The compound is thermally stable and sufficiently volatile for GC analysis. GC offers very high separation efficiency, especially with capillary columns.
-
Mass Spectrometry: Provides molecular weight and fragmentation patterns, which are crucial for the identification of unknown impurities. The fragmentation pattern of the parent compound can also confirm its structure.[10]
Detailed Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight).
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like ethyl acetate.
Data Presentation: GC-MS Impurity Profile
| Retention Time (min) | Identity | Area % | Key Mass Fragments (m/z) |
| 5.8 | 4-chloro-3-fluoroaniline | 0.05% | 145, 110, 83 |
| 11.2 | This compound | 99.9% | 241, 145, 116, 69 |
| 13.5 | Dichloro-fluoro-trifluoroacetanilide isomer | 0.05% | 275, 179, 150, 69 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of the synthesized compound and for identifying and quantifying impurities, particularly isomers.[14][15] ¹H, ¹³C, and ¹⁹F NMR should be performed.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. Integration of the signals can be used for quantitative analysis of impurities if their structures are known.
-
¹⁹F NMR: The presence of both a fluorine atom on the aromatic ring and a trifluoromethyl group makes ¹⁹F NMR a highly specific and sensitive tool.[16][17][18] The chemical shifts and coupling constants provide definitive structural information and can reveal the presence of fluorine-containing impurities.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
Detailed Experimental Protocol: NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of the deuterated solvent.
Expected NMR Data:
-
¹H NMR (400 MHz, CDCl₃): δ ~8.0-8.5 (br s, 1H, NH), ~7.2-7.8 (m, 3H, Ar-H).
-
¹⁹F NMR (376 MHz, CDCl₃): δ ~ -76 (s, 3F, CF₃), ~ -115 to -125 (m, 1F, Ar-F).
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
FTIR is a rapid and straightforward technique to confirm the presence of key functional groups in the molecule.[19]
Causality Behind Experimental Choices:
-
Amide and Trifluoromethyl Groups: These groups have characteristic absorption bands in the IR spectrum, providing quick confirmation of the successful synthesis.
Detailed Experimental Protocol: FTIR
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (amide) |
| ~1700 | C=O stretch (amide I) |
| ~1550 | N-H bend (amide II) |
| ~1100-1300 | C-F stretch (strong) |
Integrating the Data: A Holistic Approach to Purity Validation
No single technique can definitively establish the purity of a compound. The strength of this validation guide lies in the integration of data from these orthogonal methods.
Figure 2: A logical diagram illustrating the integration of data from multiple analytical techniques to arrive at a final, validated purity value.
Conclusion: A Commitment to Scientific Integrity
Validating the purity of a synthesized compound like this compound is a meticulous process that demands a multi-pronged analytical approach. By employing orthogonal techniques such as HPLC, GC-MS, and NMR, and integrating the data in a logical and scientifically sound manner, researchers can have a high degree of confidence in the quality of their material. This commitment to rigorous purity validation is fundamental to the integrity of scientific research and the successful development of new medicines.
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Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC. (2023, May 18). National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). FT‐IR spectra of trifluoroacetamide‐terminated (1), amine‐terminated... Retrieved from [Link]
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Spectrum. (n.d.). N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide. Retrieved from [Link]
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Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
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ICH. (2006, October 25). ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]
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National Institutes of Health. (2022, March 24). Determination of Aniline in Soil by ASE/GC-MS - PMC. Retrieved from [Link]
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ResearchGate. (2018, October 13). Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
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European Medicines Agency. (2006, June 2). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
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Chemical Analysis (Warsaw). (2005). RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase with Ion Interaction Reagent and Without Buffer. Retrieved from [Link]
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DSpace@MIT. (2016, August 8). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Retrieved from [Link]
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DovePress. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
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ResearchGate. (2015, April 23). (PDF) A Novel RP-HPLC Method Development and Validation for Simultaneous Estimation of Trifluoperazine and Isopropamide in Tablet Dosage Form. Retrieved from [Link]
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ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Environmental Science & Technology. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Trifluoroacetic acid - the NIST WebBook. Retrieved from [Link]
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Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
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ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). A Simple and Sensitive High Performance Liquid Chromatographic Method for Determination of Trifluoroacetic Acid. Retrieved from [Link]
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ChemRxiv. (n.d.). RESEARCH ARTICLE SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. Retrieved from [Link]
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Taylor & Francis Online. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]
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Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]
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Medicines and Healthcare products Regulatory Agency. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]
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United States Environmental Protection Agency. (n.d.). method 8131 aniline and selected derivatives by gas chromatography. Retrieved from [Link]
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AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]
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Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
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National Institutes of Health. (n.d.). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes - PMC. Retrieved from [Link]
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A Comparative Analysis of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide and N-(4-chlorophenyl)acetamide in Preclinical Biological Assays
Introduction
In the landscape of contemporary drug discovery, the strategic modification of lead compounds through medicinal chemistry is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. The introduction of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive, in-depth comparison of two structurally related N-phenylacetamide derivatives: N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide (Compound A) and N-(4-chlorophenyl)acetamide (Compound B) .
While direct comparative data for these specific molecules is not extensively published, this guide will leverage established principles of medicinal chemistry and data from analogous compounds to present a robust, hypothetical comparison across a series of fundamental biological assays. Our analysis will focus on antibacterial activity, cytotoxicity, and cyclooxygenase-2 (COX-2) enzyme inhibition, providing researchers with a framework for understanding the potential biological implications of the chemical modifications that differentiate Compound A from Compound B. We will explore the causal relationships between their structural nuances and their performance in these assays, offering valuable insights for researchers in drug development.
Compound Structures:
-
Compound A: this compound
-
Compound B: N-(4-chlorophenyl)acetamide
The key structural distinctions of Compound A are the presence of a fluorine atom on the phenyl ring and a trifluoroacetyl group, in contrast to the simpler acetyl group of Compound B. These modifications are anticipated to significantly influence the biological and physicochemical properties of the molecule.
Physicochemical Properties: A Predictive Overview
The introduction of fluorine and a trifluoromethyl group in Compound A is predicted to alter its physicochemical properties relative to Compound B. The trifluoromethyl group is known to significantly increase lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and, consequently, cellular uptake.[1] This increased lipophilicity may lead to improved potency in cell-based assays. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoroacetyl group more resistant to metabolic degradation compared to the acetyl group of Compound B.[1]
| Property | This compound (Compound A) (Predicted) | N-(4-chlorophenyl)acetamide (Compound B) (Experimental/Predicted) | Rationale for Predicted Differences |
| Molecular Weight | 255.58 g/mol | 169.61 g/mol | Addition of a fluorine atom and a trifluoromethyl group. |
| LogP (Octanol/Water) | ~3.5 | 2.298[2] | The trifluoromethyl group and the additional fluorine atom significantly increase lipophilicity. |
| Metabolic Stability | High | Moderate to Low | The C-F bonds in the trifluoroacetyl group are stronger than C-H bonds, making it less susceptible to metabolism. |
| Aqueous Solubility | Lower | Higher | Increased lipophilicity generally leads to decreased aqueous solubility. |
Comparative Biological Evaluation: Hypothetical Data and Analysis
To provide a tangible comparison, we present hypothetical data from three key biological assays. This data is extrapolated from the known biological activities of similar N-phenylacetamide scaffolds and the well-documented effects of fluorination in medicinal chemistry.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The N-phenylacetamide scaffold has been identified in compounds with antibacterial properties.[3][4] The increased lipophilicity of Compound A could enhance its ability to penetrate bacterial cell membranes, potentially leading to greater antibacterial potency.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Bacterial Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) are used as representative Gram-positive and Gram-negative bacteria, respectively.
-
Inoculum Preparation: Bacterial cultures are grown overnight in Mueller-Hinton Broth (MHB). The cultures are then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.
-
Compound Preparation: Stock solutions of Compound A and Compound B are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate.
-
Incubation: The prepared bacterial inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothetical Results:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Compound A | 16 | 32 |
| Compound B | 64 | >128 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Analysis of Antibacterial Data:
The hypothetical data suggests that Compound A is significantly more potent against both S. aureus and E. coli compared to Compound B. This enhanced activity can be attributed to the increased lipophilicity conferred by the trifluoromethyl group and the additional fluorine atom, which likely facilitates greater penetration of the bacterial cell envelope.
Cytotoxicity Assessment: MTT Assay
While enhanced lipophilicity can improve efficacy, it can also lead to increased cytotoxicity. The MTT assay is a colorimetric method used to assess cell viability.[5][6]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of Compound A and Compound B (prepared in DMSO and diluted in culture medium) for 24 hours.
-
MTT Addition: After the incubation period, 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 4 hours at 37°C.[7]
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.
Hypothetical Results:
| Compound | IC50 in HEK293 cells (µM) |
| Compound A | 25 |
| Compound B | >100 |
| Doxorubicin (Control) | 1.5 |
Analysis of Cytotoxicity Data:
The hypothetical results indicate that Compound A exhibits significantly higher cytotoxicity towards HEK293 cells compared to Compound B. This is a plausible outcome, as the increased lipophilicity that likely enhances its antibacterial activity may also lead to greater disruption of mammalian cell membranes or off-target effects.
Enzyme Inhibition: Cyclooxygenase-2 (COX-2) Assay
N-phenylacetamide derivatives have been investigated as inhibitors of various enzymes.[8] We hypothesize that these compounds may interact with the active site of COX-2, an enzyme involved in inflammation.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
-
Reagent Preparation: A fluorometric COX-2 inhibitor screening kit is used.[1][9] Human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe are prepared according to the manufacturer's instructions.
-
Inhibitor Preparation: Compound A and Compound B are serially diluted in the provided assay buffer.
-
Enzyme Reaction: The COX-2 enzyme is pre-incubated with the test compounds or a known inhibitor (Celecoxib) for 10 minutes at 37°C.
-
Initiation and Detection: The reaction is initiated by the addition of arachidonic acid. The fluorescence generated is proportional to the COX-2 activity and is measured at an excitation/emission of 535/587 nm.
-
IC50 Calculation: The concentration of each compound that inhibits 50% of the COX-2 activity (IC50) is determined.
Hypothetical Results:
| Compound | COX-2 IC50 (µM) |
| Compound A | 15 |
| Compound B | 85 |
| Celecoxib (Control) | 0.1 |
Analysis of COX-2 Inhibition Data:
The hypothetical data suggests that Compound A is a more potent inhibitor of COX-2 than Compound B. The trifluoroacetyl group of Compound A is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule and potentially lead to stronger interactions with the enzyme's active site. The increased lipophilicity may also contribute to better binding within the hydrophobic active site of COX-2.
Mechanistic Insights and Structure-Activity Relationships
The observed (hypothetical) differences in the biological activities of Compound A and Compound B can be rationalized by considering their structural modifications.
Caption: Structure-Activity Relationship (SAR) Comparison.
The trifluoroacetylation and additional fluorination in Compound A appear to be a double-edged sword. While these modifications enhance potency in antibacterial and enzyme inhibition assays, they also increase cytotoxicity. This highlights a common challenge in drug development: optimizing for on-target activity while minimizing off-target toxicity.
Experimental Workflows
Caption: Overview of the comparative experimental workflow.
Conclusion and Future Directions
This comparative guide, while based on a hypothetical data set, provides a scientifically grounded framework for understanding the potential impact of strategic fluorination on the biological profile of an N-phenylacetamide scaffold. The introduction of a trifluoroacetyl group and an additional fluorine atom in This compound (Compound A) is predicted to enhance its potency in antibacterial and enzyme inhibition assays compared to N-(4-chlorophenyl)acetamide (Compound B) . However, this comes at the cost of increased cytotoxicity.
These findings underscore the importance of a multi-parameter optimization approach in drug discovery. Future studies should aim to synthesize and directly compare these compounds to validate these hypotheses. Further derivatization of Compound A could focus on mitigating its cytotoxicity while retaining its potent biological activities. For instance, modifying the substitution pattern on the phenyl ring could modulate its physicochemical properties to achieve a better balance of efficacy and safety. This guide serves as a valuable resource for researchers and drug development professionals, illustrating the profound impact of subtle chemical modifications on the biological activity of small molecules.
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A Comparative Analysis of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide and its Non-fluorinated Counterpart, N-(4-chlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for modulating physicochemical properties and enhancing biological activity.[1][2] This guide provides a detailed comparative analysis of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide and its non-fluorinated analog, N-(4-chlorophenyl)acetamide. By examining their synthesis, physicochemical characteristics, and potential biological implications, we aim to provide researchers with a comprehensive understanding of the profound impact of fluorination.
Physicochemical Properties: A Tale of Two Molecules
The introduction of fluorine atoms dramatically alters the physicochemical profile of the parent molecule. The table below summarizes the key differences between the two compounds.
| Property | N-(4-chlorophenyl)acetamide | This compound | Reference |
| Molecular Formula | C₈H₈ClNO | C₈H₄ClF₄NO | [3][4][5] |
| Molecular Weight | 169.61 g/mol | 241.57 g/mol | [6] |
| Melting Point | 178-179 °C | Not available | [3] |
| Boiling Point | 333 °C | Not available | [3] |
| Solubility | Practically insoluble in cold water; soluble in hot water, alcohol, and ether. | Expected to have lower aqueous solubility and higher solubility in organic solvents. | [3] |
| LogP | 2.12 | Predicted to be higher than 2.12 | [3][7] |
The increased molecular weight of the fluorinated compound is a direct result of the replacement of hydrogen atoms with heavier fluorine atoms. The introduction of fluorine, particularly the trifluoromethyl group, is known to increase lipophilicity, which would be reflected in a higher LogP value.[2] This enhanced lipophilicity can significantly impact membrane permeability and, consequently, the pharmacokinetic profile of a compound.[1][2]
Synthesis and Experimental Protocols
The synthesis of both compounds typically involves the acylation of the corresponding aniline derivative.
Synthesis of N-(4-chlorophenyl)acetamide
A common method for the synthesis of N-(4-chlorophenyl)acetamide is the reaction of 4-chloroaniline with acetic anhydride or acetyl chloride.
Caption: General synthesis of the fluorinated acetamide.
Experimental Protocol: General N-Acylation
The following is a general protocol that can be adapted for the synthesis of both compounds.
Materials:
-
Appropriate aniline (4-chloroaniline or 4-chloro-3-fluoroaniline)
-
Acylating agent (acetic anhydride or trifluoroacetic anhydride)
-
Solvent (e.g., dichloromethane, ethyl acetate, or pyridine)
-
Base (e.g., triethylamine or pyridine, if using an acyl chloride)
-
Stir plate and magnetic stir bar
-
Round bottom flask and condenser
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
Dissolve the aniline (1 equivalent) in the chosen solvent in a round bottom flask.
-
If using an acyl chloride, add the base (1.1 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add the acylating agent (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
If using an organic solvent, transfer the mixture to a separatory funnel, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system.
Spectroscopic Analysis
The presence of fluorine will lead to distinct features in the NMR spectra. In the ¹⁹F NMR spectrum of this compound, two signals are expected: one for the fluorine on the phenyl ring and another for the trifluoromethyl group. In the ¹H and ¹³C NMR spectra, coupling between the fluorine atoms and adjacent protons and carbons will be observed as splitting of the signals.
Comparative Biological Activity and Pharmacokinetics
While specific biological data for this compound is not readily available in the public domain, the principles of medicinal chemistry allow for educated predictions of its properties relative to its non-fluorinated counterpart. [8]Fluorination can significantly impact a molecule's biological profile. [1][2] Expected Impact of Fluorination:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. The trifluoromethyl group, in particular, can block sites of oxidative metabolism, potentially increasing the half-life of the compound. [1]* Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets through hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency. [9]* Membrane Permeability: Increased lipophilicity due to fluorination can enhance a compound's ability to cross cell membranes, which may improve oral bioavailability. [2]* pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a compound's ionization state at physiological pH and affect its absorption and distribution. [2] Potential Biological Activities:
Compounds with the acetamide scaffold have been investigated for a range of biological activities, including antibacterial and nematicidal properties. [10]Given the known effects of fluorination, it is plausible that this compound could exhibit enhanced or novel biological activities compared to its non-fluorinated analog.
Experimental Protocol: In Vitro Antibacterial Assay (Broth Microdilution)
This protocol can be used to assess the antibacterial activity of the synthesized compounds.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the inoculum in MHB to the final desired concentration.
-
Prepare serial dilutions of the test compounds and controls in the 96-well plate.
-
Add the bacterial inoculum to each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
The Role of Fluorine Substitution: A Mechanistic Discussion
The electronic effects of the fluorine substituents are key to understanding the differences between the two molecules. The fluorine atom on the phenyl ring and the trifluoromethyl group on the acetyl moiety are both strongly electron-withdrawing.
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A Comparative Guide to the Toxicological Profiles of Fluorinated and Non-Fluorinated Acetamide Derivatives
Introduction: The Double-Edged Sword of Fluorination in Drug Discovery
Acetamide derivatives form the backbone of numerous therapeutic agents and industrial compounds.[1] The core acetamide structure, a simple amide derived from acetic acid and ammonia, offers a versatile scaffold for chemical modification.[2] In modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates—a process known as fluorination—has become a cornerstone of lead optimization.[3] This is done for several compelling reasons: the high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[4][5]
However, while fluorination can successfully block sites of oxidative metabolism and prolong a drug's half-life, it is not a panacea for toxicity.[6] The very stability of the carbon-fluorine (C-F) bond can give rise to unique metabolic pathways that sometimes produce highly toxic metabolites.[7][8] This guide provides a comparative analysis of the toxicological profiles of non-fluorinated and fluorinated acetamide derivatives, grounded in experimental data and mechanistic insights. We will explore how the presence or absence of fluorine dictates the ultimate toxicological outcome, from general cytotoxicity to specific organ damage, and provide the experimental frameworks necessary to evaluate these effects.
The Mechanistic Dichotomy: Understanding How They Elicit Toxicity
The fundamental difference in the toxicity of these two classes lies in their metabolic fate. While both can be toxic, the pathways are often starkly different.
Non-Fluorinated Acetamide Derivatives: Hepatotoxicity and Oxidative Stress
The toxicity of simple acetamides is primarily linked to the liver. Acetamide itself is considered a potential hepatotoxin and has been shown to induce liver tumors in animal studies.[2][9][10] A well-studied analogue, thioacetamide (TAA), is a classic experimental hepatotoxin that requires metabolic activation to exert its effects.[11] TAA is metabolized to intermediates, including acetamide, which can trigger acute hepatic inflammation, characterized by the release of pro-inflammatory cytokines and neutrophil infiltration.[12] The toxicity is often a result of oxidative stress and direct damage to hepatocytes.[11]
Fluorinated Acetamide Derivatives: The Peril of 'Lethal Synthesis'
Fluorinated acetamides, particularly those with fluorine on the acetyl group like fluoroacetamide, exhibit a more insidious and potent mechanism of toxicity known as "lethal synthesis."[13] This process involves the metabolic conversion of a relatively benign parent compound into a highly toxic metabolite.
Fluoroacetamide is metabolized by the body into fluoroacetate.[14] This metabolite is structurally similar to acetate and is mistakenly incorporated into the Krebs cycle (Citric Acid Cycle) by coenzyme A, forming fluoroacetyl-CoA.[13] This intermediate then condenses with oxaloacetate to produce fluorocitrate, which is a potent and irreversible inhibitor of the enzyme aconitase.[13][15] The blockage of aconitase brings the Krebs cycle to a grinding halt, leading to a catastrophic failure of cellular energy production and a massive accumulation of citrate in tissues, ultimately causing cell death.[13][15] This mechanism makes fluoroacetamide highly toxic, and it has been used as a potent rodenticide.[13]
Comparative Toxicity Profiles: A Data-Driven Overview
Direct quantitative comparison of fluorinated and non-fluorinated analogues is often challenging due to variations in experimental design across studies. However, by consolidating available data, a clear trend emerges.
Cytotoxicity
Cytotoxicity assays measure a compound's ability to cause cell death. The half-maximal inhibitory concentration (IC₅₀) is a standard metric, where a lower value indicates higher potency. Studies on various non-fluorinated phenoxyacetamide derivatives show a wide range of cytotoxic activity, with IC₅₀ values typically in the low micromolar range against cancer cell lines.[16][17] In contrast, fluoroacetamide is recognized as highly toxic, with lethal doses in animals being very low (e.g., LD₅₀ in humans is estimated at 10 mg/kg for the metabolite fluoroacetic acid).[7] This suggests a significantly higher intrinsic cytotoxicity compared to many of its non-fluorinated counterparts.
| Compound Type | Example Compound(s) | Target Cell Line | Assay | IC₅₀ (µM) / Toxicity Metric | Primary Mechanism | Reference(s) |
| Non-Fluorinated | Phenoxy acetamide derivatives | HepG2 (Liver Cancer) | MTT | 1.43 - 6.52 | Apoptosis Induction | [16] |
| Non-Fluorinated | Pyrimidine-based acetamide (ZF1) | HepG2 (Liver Cancer) | MTT | 54.78 ± 3.54 | Moderate Cytotoxicity | [18] |
| Fluorinated | Fluoroacetamide | In vivo (various species) | Lethal Dose | Highly toxic rodenticide | Krebs Cycle Inhibition | [13] |
| Fluorinated | Fluoroacetic Acid (Metabolite) | In vivo (human estimate) | LD₅₀ | ~10 mg/kg | Krebs Cycle Inhibition | [7] |
Table 1: Comparative cytotoxicity data for selected acetamide derivatives. Note the different metrics (IC₅₀ vs. LD₅₀) reflecting the different contexts of testing.
Genotoxicity
Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell, potentially leading to mutations and cancer.[19] Standard genotoxicity testing is a regulatory requirement for new drugs.[20]
-
Non-fluorinated Acetamide : Studies on acetamide itself show mixed results. It is generally not considered a potent mutagen in bacterial assays like the Salmonella (Ames) test.[9] However, there is some evidence of weak genotoxic activity in other systems, and its metabolite, N-hydroxyacetamide, has shown weak mutagenic potential.[9]
-
Fluorinated Acetamides : The primary toxicity of fluoroacetamide is metabolic, not directly genotoxic. It kills cells by shutting down energy production rather than by directly attacking DNA.[13] However, any compound intended for pharmaceutical use would still require a full battery of genotoxicity tests to rule out secondary mechanisms or effects of the parent compound.[21]
Hepatotoxicity
The liver is a primary target for both classes of compounds, but for different reasons.[22]
-
Non-fluorinated Acetamide : As discussed, toxicity is often mediated by reactive metabolites that cause direct cellular damage and inflammation.[11][12] This can be measured experimentally by monitoring the release of liver enzymes such as Alanine Transaminase (ALT) and Aspartate Aminotransferase (AST) from damaged hepatocytes.[23]
-
Fluorinated Acetamide : Hepatotoxicity arises from the systemic energy depletion caused by Krebs cycle inhibition.[13] While this will certainly lead to the death of liver cells, the root cause is metabolic failure rather than a direct inflammatory assault typical of compounds like thioacetamide.
A Practical Guide to Experimental Evaluation
To empirically determine and compare the toxicity profiles of novel acetamide derivatives, a tiered testing strategy is essential. This workflow ensures a logical progression from broad cytotoxicity screening to more specific mechanistic assays.
Experimental Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess a compound's effect on cell proliferation and viability by measuring mitochondrial metabolic activity.[24]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[16]
-
Compound Treatment: Prepare serial dilutions of the test acetamide derivative (and a vehicle control, e.g., DMSO) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
Experimental Protocol 2: Comet Assay for Genotoxicity (DNA Damage)
The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
Methodology:
-
Cell Treatment: Expose cells in suspension or monolayer to various concentrations of the test compound for a defined period (e.g., 2-4 hours). Include a negative (vehicle) and a positive (e.g., hydrogen peroxide) control.
-
Slide Preparation: Mix a small aliquot of treated cells (~1 x 10⁴) with low melting point agarose and spread the mixture onto a pre-coated microscope slide. Allow it to solidify on ice.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind DNA "nucleoids."
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) for ~20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (~25 V) for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., % DNA in the tail, tail moment).
Experimental Protocol 3: In Vitro Hepatotoxicity Assessment (Enzyme Leakage)
This assay quantifies the release of liver enzymes into the culture medium, a key indicator of hepatocyte membrane damage.[25]
Principle: Healthy hepatocytes contain high intracellular concentrations of enzymes like ALT and AST. When the cell membrane is compromised due to toxicity, these enzymes leak into the surrounding medium. Measuring their activity in the medium provides a quantitative marker of cytotoxicity.[23]
Methodology:
-
Cell Culture and Treatment: Plate primary hepatocytes or a suitable cell line (e.g., HepG2) and treat with the test compounds as described in the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well. If desired, the remaining cells can be lysed to measure intracellular enzyme levels for normalization.
-
Enzyme Activity Measurement: Use commercially available colorimetric or ELISA-based assay kits to measure the activity of ALT and AST in the collected supernatant, following the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colored or fluorescent product, which is then measured with a plate reader.
-
Data Analysis: Calculate the amount of enzyme released into the medium for each treatment condition. Express the results as a percentage of the positive control (e.g., cells treated with a known hepatotoxin or lysed completely to determine the maximum possible enzyme release).
Conclusion and Future Outlook
The decision to incorporate fluorine into an acetamide-based drug candidate is a strategic choice with significant toxicological implications. While non-fluorinated derivatives often pose a risk of hepatotoxicity through conventional metabolic activation and oxidative stress, their fluorinated counterparts can engage in "lethal synthesis," leading to a potent and systemic metabolic poisoning.
This guide underscores a critical principle in drug development: toxicity is not solely a function of the parent molecule but is intimately linked to its metabolic fate. A thorough understanding of these divergent pathways is essential for designing safer therapeutic agents. The experimental protocols provided here offer a robust framework for researchers to proactively assess the cytotoxic, genotoxic, and hepatotoxic potential of novel acetamide derivatives, enabling a more informed and scientifically grounded approach to drug safety evaluation. As synthetic methodologies evolve, a continued focus on comparative toxicology will be paramount to harnessing the benefits of fluorination while mitigating its potential risks.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, I understand that meticulous handling and disposal of chemical reagents are foundational to laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for halogenated organic compounds and an understanding of the potential hazards associated with this specific molecule.
Understanding the Hazard Profile
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Expected to cause serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][3]
-
Harmful if Swallowed or Inhaled: Some related compounds are classified as harmful if swallowed or inhaled, a possibility that should be considered for this compound as well.[2][3]
Due to the presence of fluorine, chlorine, and a trifluoromethyl group, this compound is classified as a halogenated organic compound . These compounds require special disposal considerations due to their potential persistence in the environment and the possible formation of hazardous byproducts upon incomplete combustion.
Key Safety and Physical Data Summary
| Property | Value/Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 1094106-61-2 | - |
| Molecular Formula | C8H4ClF4NO | - |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant | [1][2][3] |
| GHS Hazard Statements (Anticipated) | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [1][3] |
Pre-Disposal and Handling Protocols: A Foundation of Safety
Adherence to strict safety protocols before and during the handling of this compound for disposal is non-negotiable.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[1]
Handling:
-
Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Wash hands thoroughly after handling the chemical.[2]
-
Keep the container tightly closed when not in use.[2]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste . Do not dispose of this chemical down the drain or in regular solid waste.[4]
Step 1: Waste Segregation and Collection
-
Principle of Segregation: Halogenated organic waste must be segregated from non-halogenated waste streams. This is crucial because the disposal methods, particularly incineration, are different for these categories.
-
Collection Container: Use a designated, properly labeled, and leak-proof container for "Halogenated Organic Waste." The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date of accumulation.
-
Step 2: Managing Different Forms of Waste
-
Unused or Expired Product: Keep the chemical in its original container if possible. If the container is compromised, transfer it to a suitable, labeled waste container.
-
Contaminated Labware (e.g., glassware, plasticware):
-
Rinse the contaminated labware with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood.
-
Collect the rinse solvent as "Halogenated Organic Waste."
-
The rinsed labware should still be considered contaminated and disposed of as solid hazardous waste. Place it in a designated, labeled solid waste container.
-
-
Contaminated PPE (e.g., gloves, disposable lab coats): Place all contaminated PPE into a designated solid hazardous waste container. Do not discard it in the regular trash.
-
Spill Cleanup Materials: Any materials used to clean up a spill of this compound (e.g., absorbent pads, paper towels) must be collected and disposed of as solid hazardous waste.
Step 3: Storage Pending Disposal
-
Location: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Segregation: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents, acids, and bases.[2]
-
Duration: Adhere to your institution's and local regulatory limits on the amount of time hazardous waste can be stored on-site.
Step 4: Final Disposal
-
Professional Disposal Service: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Incineration: The recommended method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing capabilities.[5] This ensures the complete destruction of the compound and prevents the release of harmful substances into the atmosphere.
-
Documentation: Maintain all records of waste disposal as required by your institution and local regulations.
Emergency Procedures
Spills:
-
Evacuate the immediate area.
-
If the spill is significant, notify your institution's environmental health and safety (EHS) department.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][4]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The responsible management of chemical waste is a critical aspect of scientific research. By following these detailed procedures for the disposal of this compound, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste disposal guidelines and your local EHS department for any additional requirements.
References
- Gauvrit, C., et al. Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared with that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops. Pest Management Science, 58(2), 110-120.
-
PubChem. N-(3-chlorophenyl)-2,2,2-trifluoroacetamide. Available from: [Link]
-
PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]
Sources
Navigating the Handling of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Implementation: This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Core Hazard Assessment and Personal Protective Equipment (PPE)
A multi-faceted approach to personal protection is mandatory when handling this compound. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood. This engineering control is fundamental in preventing the inhalation of dust or aerosols.
Personal Protective Equipment: A Barrier Against Exposure
The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale and Expert Insight |
| Eye and Face Protection | Chemical splash goggles with side shields conforming to ANSI Z87.1 or equivalent. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against accidental splashes of solutions or contact with airborne particles that can cause serious eye irritation or damage. |
| Hand Protection | Nitrile or neoprene gloves. It is crucial to double-glove. | Halogenated aromatic hydrocarbons can degrade many common glove materials.[1] While nitrile gloves offer good general chemical resistance, their performance against specific halogenated compounds can be limited.[2][3] Double-gloving provides an additional layer of protection. Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects the skin and personal clothing from contamination. The flame-resistant property adds a layer of safety in a laboratory environment where flammable solvents may be present. |
| Respiratory Protection | For operations that may generate dust or aerosols outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is required.[4] | This combination provides protection against both airborne particles (dust) and potential vapors that may be released. A comprehensive respiratory protection program, including fit testing, must be in place as per OSHA 29 CFR 1910.134. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow provides a step-by-step guide for safe operations.
Step-by-Step Protocol
-
Preparation:
-
Before entering the laboratory, ensure you are familiar with the potential hazards of all chemicals being used.
-
Don all required personal protective equipment as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly (check the airflow monitor).
-
When weighing the solid compound, use a spatula and weighing paper within the fume hood to prevent dust dispersal.
-
Prepare solutions by slowly adding the solid to the solvent to avoid splashing.
-
-
Handling During Experimentation:
-
Keep all containers with this compound sealed when not in use.
-
Avoid any direct contact with the skin, eyes, and clothing.
-
If any contamination of your gloves occurs, change them immediately.
-
-
Cleanup and Disposal:
-
Upon completion of your work, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and then wiping with a soap and water solution.
-
All waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), must be disposed of as halogenated organic waste in a clearly labeled, sealed container.[1] Follow your institution's specific hazardous waste disposal procedures.
-
Remove your PPE in the correct order to avoid cross-contamination: gloves first, then face shield/goggles, followed by the lab coat. Wash your hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Exposure Response
| Type of Exposure | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][6] Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[7][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7] |
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Secure the Area: If it is safe to do so, prevent the spread of the spill by using absorbent pads or other appropriate spill control materials.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Cleanup (for trained personnel only):
-
Wearing the appropriate PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).
-
Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.
-
-
Report: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.
Conclusion: A Culture of Safety
The responsible and safe handling of this compound is paramount for the protection of all laboratory personnel. By understanding the potential hazards, diligently using the correct personal protective equipment, and adhering to the established operational and emergency procedures, researchers can confidently work with this compound while maintaining the highest standards of laboratory safety.
References
-
National Center for Biotechnology Information. (n.d.). N-(3-chlorophenyl)-2,2,2-trifluoroacetamide. PubChem Compound Database. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Appendix L – What to Do in a Chemical Emergency. Retrieved from [Link]
-
ChemBK. (n.d.). Acetamide, N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoro- Request for Quotation. Retrieved from [Link]
-
3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
-
The Ohio State University Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]
-
3M. (n.d.). How to select the right cartridges or filters for your 3M™ Reusable Respirator. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Chlorophenyl)-2,2,2-trifluoroacetamide. PubChem Compound Database. Retrieved from [Link]
-
Unigloves. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
Northwestern University. (n.d.). Cartridge Selection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluoroacetamide. PubChem Compound Database. Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]
-
ECETOC. (n.d.). Toxicity of Possible Impurities and By-products in Fluorocarbon Products. Retrieved from [Link]
Sources
- 1. chemistry.osu.edu [chemistry.osu.edu]
- 2. gloves.com [gloves.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. northwestern.edu [northwestern.edu]
- 5. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
